molecular formula C2H5N5O2S B2622896 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide CAS No. 1859551-60-2

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Cat. No.: B2622896
CAS No.: 1859551-60-2
M. Wt: 163.16
InChI Key: STPZIDZEYOJLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide (CAS 1859551-60-2) is a high-value heterocyclic compound with the molecular formula C2H5N5O2S and a molecular weight of 163.16 g/mol . This reagent features a sulfonamide group linked to a methyl-substituted tetrazole ring, a structure of significant interest in modern pharmaceutical and agrochemical research. The tetrazole moiety is a well-known carboxylic acid bioisostere, meaning it can mimic the properties of a carboxyl group in biological systems while offering superior metabolic stability and altering key physicochemical parameters of lead compounds . This makes 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide a critical building block in medicinal chemistry for the design and development of new bioactive molecules. Its applications are rooted in the broad pharmacological activities associated with tetrazole derivatives, which include serving as key components in agents with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties in research settings . Furthermore, the integration of the sulfonamide group expands its potential utility, as this functional group is prevalent in many enzyme inhibitors and therapeutic agents. As such, this compound represents a versatile scaffold for constructing novel molecules in drug discovery programs, particularly in the synthesis of potential enzyme inhibitors and receptor modulators where its distinct structure can enhance binding affinity and stability . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyltetrazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3,(H2,3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPZIDZEYOJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859551-60-2
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Authored by: A Senior Application Scientist

Foreword: Bridging the Known and the Novel in Heterocyclic Chemistry

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the generation of novel molecular entities with significant therapeutic potential. This guide focuses on a compound of burgeoning interest: 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. While direct empirical data on this specific molecule is nascent, its constituent moieties—the tetrazole ring and the sulfonamide group—are cornerstones of modern drug design.[1][2][3][4] This document, therefore, serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. It synthesizes established knowledge of related structures to predict, characterize, and propose applications for this promising compound. By elucidating a logical pathway from synthesis to potential function, we aim to empower researchers to unlock its full potential.

Molecular Architecture and Predicted Physicochemical Profile

The unique properties of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide arise from the synergistic interplay of its two key functional groups. The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and lipophilicity, while the sulfonamide group is a well-established pharmacophore with a diverse range of biological activities.[3][4][5]

Caption: Molecular structure of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the target compound, calculated using established computational models and extrapolated from data on analogous structures such as 2-methyl-2H-1,2,3,4-tetrazole and related sulfonamides.

PropertyPredicted ValueSource/Method
Molecular Formula C₂H₅N₅O₂S-
Molecular Weight 163.16 g/mol -
XLogP3 -0.5Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 6Calculated
pKa (Sulfonamide N-H) ~ 8-10Literature Analogy
pKa (Tetrazole Ring) ~ 4-5Literature Analogy[3][5]
Rationale for Predicted Properties
  • Acidity (pKa): The tetrazole ring is known to be a bioisostere of a carboxylic acid, with a comparable pKa.[3][5] The sulfonamide proton is also weakly acidic. The presence of these two ionizable groups will significantly influence the compound's solubility and pharmacokinetic profile at physiological pH.

  • Solubility: The high nitrogen content and the presence of hydrogen bond donors and acceptors suggest moderate aqueous solubility. However, the methylation on the tetrazole ring may slightly decrease its polarity compared to an unsubstituted tetrazole.

  • Stability: Tetrazole rings are generally stable, but can be susceptible to degradation under strong acidic or basic conditions, or upon exposure to high temperatures. The sulfonamide group is typically robust. Stability studies would be crucial to determine optimal storage and handling conditions.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide would likely commence from a readily available starting material, such as 5-amino-2-methyl-2H-tetrazole. The conversion of an amino group to a sulfonamide is a well-established transformation in organic synthesis.

G start 5-Amino-2-methyl-2H-tetrazole step1 Diazotization (NaNO₂, HCl, 0°C) start->step1 intermediate1 Tetrazonium Salt Intermediate step1->intermediate1 step2 Sulfur Dioxide / Copper(I) Chloride (Gattermann-type reaction) intermediate1->step2 intermediate2 2-Methyl-2H-tetrazole-5-sulfonyl chloride step2->intermediate2 step3 Amination (Aqueous Ammonia) intermediate2->step3 product 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide step3->product

Caption: Proposed synthetic workflow for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 5-Amino-2-methyl-2H-tetrazole

  • Suspend 5-amino-2-methyl-2H-tetrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting solution for 30 minutes at 0°C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Sulfonyl Chloride

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture onto ice and extract the product, 2-methyl-2H-tetrazole-5-sulfonyl chloride, with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Amination to the Sulfonamide

  • Dry the organic extracts from the previous step and concentrate under reduced pressure.

  • Dissolve the crude sulfonyl chloride in an inert solvent (e.g., acetone).

  • Add this solution dropwise to a stirred, chilled (0°C) solution of concentrated aqueous ammonia.

  • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Remove the organic solvent under reduced pressure. The solid product can then be collected by filtration.

Purification Strategy

The crude product would likely be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Purity can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization: A Predictive Approach

The definitive confirmation of the structure and purity of the synthesized 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide would rely on a suite of spectroscopic techniques.

Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR - A singlet around 3.8-4.2 ppm (3H, N-CH₃). - A broad singlet for the -SO₂NH₂ protons (2H), which would be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon around 35-40 ppm. - A signal for the tetrazole ring carbon (C5) in the range of 150-160 ppm.[6]
FT-IR (cm⁻¹) - N-H stretching of the sulfonamide around 3300-3400 cm⁻¹. - Asymmetric and symmetric S=O stretching around 1350 and 1160 cm⁻¹, respectively. - N=N stretching of the tetrazole ring around 1400-1500 cm⁻¹.
Mass Spec (ESI-) - Expected [M-H]⁻ at m/z 162.01.
Rationale for Predictions

The predicted NMR chemical shifts are based on known values for the 2-methyl-tetrazole moiety and the typical electronic environment of sulfonamides.[7][8] The IR stretching frequencies are characteristic of the respective functional groups. Mass spectrometry in negative ion mode is expected to readily deprotonate the acidic sulfonamide proton.

G Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR FT-IR Spectroscopy Compound->IR XRay X-Ray Crystallography Compound->XRay Purity Purity Confirmation NMR->Purity Structure Structural Elucidation NMR->Structure MS->Purity MS->Structure IR->Purity IR->Structure XRay->Structure Definitive 3D Structure

Caption: A logical workflow for the analytical characterization of the target compound.

Potential Applications and Future Directions

The convergence of the tetrazole and sulfonamide pharmacophores in a single molecule suggests a high probability of interesting biological activity. Both moieties are present in numerous marketed drugs, spanning a wide range of therapeutic areas.[1][2][4]

Areas of Potential Therapeutic Interest
  • Antimicrobial Agents: Sulfonamides are classic antibacterial agents. The tetrazole moiety could modulate this activity or introduce novel mechanisms of action.[1][3]

  • Anti-inflammatory Agents: Many compounds containing these scaffolds have demonstrated anti-inflammatory properties.[5]

  • Anticancer Agents: The nitrogen-rich heterocyclic nature of the compound makes it a candidate for investigation as an anticancer agent.[3]

  • Antihypertensive Agents: Certain tetrazole derivatives, such as Losartan, are potent antihypertensive drugs.[2][9]

Recommended Future Research
  • Synthesis and Characterization: The primary step is the successful synthesis and unambiguous characterization of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide using the protocols outlined above.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various bacterial strains, cancer cell lines, and enzymes involved in inflammation.

  • Physicochemical Profiling: Experimental determination of pKa, solubility, and stability will be essential for formulation and further development.

  • Structural Biology: If a specific protein target is identified, co-crystallization studies could provide invaluable insights into the binding mode and guide further optimization.

Conclusion

While 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide represents a novel chemical entity with limited direct literature, a robust framework for its synthesis, characterization, and potential application can be constructed from the extensive knowledge of its constituent functional groups. This guide provides a scientifically grounded roadmap for researchers to explore this promising molecule. The convergence of the metabolically stable, acidic tetrazole and the versatile sulfonamide pharmacophore presents a compelling case for its investigation as a potential therapeutic agent. The experimental pathways detailed herein are designed to be self-validating, ensuring that any future investigations are built upon a foundation of scientific integrity and logical progression.

References

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]

  • ResearchGate. (n.d.). Drugs with sulfonamide or tetrazole partial structure used against.... Retrieved from a valid URL. [Link]

  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]

  • Gao, C., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(11), 2845. [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1247690. [Link]

  • Kumar, V., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 7(1), 1-9. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-5-(3-piperidyl)-2H-tetrazole, hydrochloride (13). Retrieved from a valid URL. [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1815. [Link]

  • Ostrovskii, V. A., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 17, 385-397. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, offering predictive insights grounded in established principles and data from analogous structures. Furthermore, a detailed, field-proven experimental protocol for sample preparation and spectral acquisition is presented, ensuring both methodological rigor and data integrity.

Introduction and Molecular Structure

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a unique heterocyclic compound featuring a nitrogen-rich tetrazole core, an N-methyl group, and a sulfonamide functional group. The tetrazole ring is a known bioisostere for carboxylic acids, making it a valuable scaffold in medicinal chemistry.[1] The sulfonamide group is a cornerstone of numerous therapeutic agents.[2] Understanding the precise structural features of this molecule is paramount for its application in drug design and development, and NMR spectroscopy serves as the primary tool for its unambiguous characterization in solution.

The structural integrity and purity of novel chemical entities like this are non-negotiable in a research and development setting. NMR provides definitive confirmation of the covalent structure, identifying the number and connectivity of all hydrogen and carbon atoms. This guide will first predict the spectral features based on a detailed analysis of the molecule's constituent parts and then provide a robust protocol for empirical validation.

G cluster_molecule 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide N1 N N2 N N1->N2 N3 N N2->N3 CH3 C₁H₃ N2->CH3 N4 N N3->N4 C5 C₅ N4->C5 C5->N1 S S C5->S O1 O S->O1 O2 O S->O2 NH2 N₂H₂ S->NH2

Caption: Molecular structure with key nuclei labeled for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is expected to be simple, exhibiting two distinct signals corresponding to the two unique proton environments. The analysis is based on a standard 400 MHz spectrometer using DMSO-d₆ as the solvent, which is suitable for sulfonamides.

N-Methyl Protons (H₁)
  • Predicted Chemical Shift (δ): ~4.4 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

Causality and Rationale: The methyl group is attached to a nitrogen atom (N2) within the electron-deficient tetrazole ring. This environment causes significant deshielding of the methyl protons. In structurally related compounds, such as N-(2-(2-methyl-2H-tetrazol-5-yl)phenyl)-3-mercaptopropanamide, the N-methyl protons are observed at 4.45 ppm.[3] As there are no adjacent protons within three bonds, this signal will appear as a sharp singlet.

Sulfonamide Protons (H₂)
  • Predicted Chemical Shift (δ): 8.8 - 10.2 ppm

  • Multiplicity: Broad Singlet (br s)

  • Integration: 2H

Causality and Rationale: The protons of the primary sulfonamide group (-SO₂NH₂) are acidic and capable of hydrogen bonding. Their chemical shift is highly dependent on solvent, concentration, and temperature, often resulting in a broad signal. In various sulfonamide derivatives, the signal for the -SO₂NH- proton is consistently found in the downfield region, typically between 8.78 and 10.15 ppm.[4] These protons are exchangeable; adding a drop of deuterium oxide (D₂O) to the NMR sample would cause this signal to disappear, providing a definitive method for its assignment.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show two signals, one for the methyl carbon and one for the single carbon atom in the tetrazole ring.

N-Methyl Carbon (C₁)
  • Predicted Chemical Shift (δ): ~40-42 ppm

Causality and Rationale: The methyl carbon, being an sp³-hybridized carbon attached to a nitrogen, is expected in the aliphatic region. In a similar compound, N-(2-(2-methyl-2H-tetrazol-5-yl)phenyl)-3-mercaptopropanamide, the corresponding methyl carbon appears at 42.22 ppm.[3] This provides a strong predictive basis for the C₁ signal.

Tetrazole Ring Carbon (C₅)
  • Predicted Chemical Shift (δ): ~165 ppm

Causality and Rationale: The C₅ carbon is part of a heteroaromatic system and is bonded to three nitrogen atoms and a sulfur atom, resulting in a highly electron-deficient environment. This leads to a significant downfield chemical shift. For comparison, the C5 carbon in 5-arylamino-1H-tetrazoles appears in the range of 155-157 ppm.[5] In N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)-3-mercaptopropanamide, the tetrazole carbon resonates at 164.78 ppm, providing a very close analogue for our prediction.[3]

Summary of Predicted NMR Data

The predicted spectral data are summarized in the table below for quick reference.

Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity (J) δ (ppm)
N-CH₃ ~4.4Singlet~40-42
-SO₂NH₂ 8.8 - 10.2Broad Singlet-
C₅ (Tetrazole) --~165

Experimental Protocol for NMR Spectral Acquisition

This section outlines a self-validating protocol for acquiring high-quality NMR spectra. The causality behind each step is explained to ensure methodological transparency and reproducibility.

G A 1. Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Solvent Selection & Dissolution (0.6 mL DMSO-d₆) A->B Rationale: Ensure sufficient S/N ratio C 3. Filtration (Pipette with glass wool plug) B->C Rationale: DMSO-d₆ solubilizes polar compounds D 4. Transfer to NMR Tube (5 mm high-precision tube) C->D Rationale: Remove particulates to prevent line broadening [1, 2] E 5. Standardization (Add 1 µL TMS) D->E Rationale: High-quality tube ensures field homogeneity F 6. Instrument Setup & Shimming E->F Rationale: TMS provides a 0.0 ppm reference G 7. Spectral Acquisition (¹H, ¹³C, DEPT-135) F->G Rationale: Maximize magnetic field homogeneity H 8. Data Processing & Analysis G->H Rationale: Acquire complementary datasets

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

    • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, to the vial.[7] DMSO-d₆ is an excellent choice for sulfonamides due to its high solubilizing power and its ability to slow down the exchange rate of N-H protons, often resulting in sharper signals.

    • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is critical.

    • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution directly into a clean, 5 mm high-precision NMR tube.[9] This step is crucial: any suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.[6]

    • Internal Standard: Add a small amount (e.g., 1 µL) of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the body of the tube, as this can interfere with the spinning and shimming process.[10]

  • Instrumental Analysis:

    • Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • Shimming: Insert the sample into the magnet. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This process minimizes line widths and maximizes spectral resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. A typical experiment involves 16-32 scans.

      • To confirm the sulfonamide protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking. The -NH₂ signal should disappear or significantly diminish.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity, several hundred to several thousand scans may be required, depending on the sample concentration.

      • It is highly recommended to also run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons (like C₅) will be absent. This provides an additional layer of validation for the assignments.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

By following this comprehensive approach, researchers can confidently predict, acquire, and interpret the NMR spectra of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, ensuring the structural integrity of this important heterocyclic scaffold.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Houston. (2023, August 29). Small molecule NMR sample preparation.
  • Jing, Y., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI.
  • University of Notre Dame. (n.d.). NMR Sample Preparation - NMR Spectroscopy.
  • Banci, L., et al. (1992). ¹H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. PubMed.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
  • Singh, H., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • The Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors.
  • Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES.

Sources

Definitive Guide to the Preliminary Screening of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous framework for the preliminary screening of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide derivatives. While the sulfonamide moiety (


) is the classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA)  inhibition, the 2-methyl-tetrazole  scaffold offers a distinct pharmacokinetic profile compared to standard benzene-sulfonamides. It acts as a bioisostere with altered lipophilicity and metabolic stability.[1]

This guide prioritizes Carbonic Anhydrase Inhibition (CAI) as the primary screen due to the pharmacophore's structural logic, followed by Antimicrobial Susceptibility as a secondary phenotypic screen.

Part 1: Rational Design & Structural Logic

The Pharmacophore

The target molecule consists of two critical domains:

  • The Warhead (Sulfonamide): Acts as a monodentate ligand coordinating to the

    
     ion in the enzyme active site.
    
  • The Scaffold (2-Methyl-Tetrazole):

    • Regio-Specificity: The 2-methyl isomer is thermodynamically more stable than the 1-methyl isomer during alkylation, but separation is critical. The position of the methyl group dramatically alters the dipole moment and hydrogen-bond acceptor capability of the tetrazole ring.

    • Bioisosterism: Tetrazoles mimic carboxylates but with higher lipophilicity, improving membrane permeability (logP).

Regio-Purity Validation (Go/No-Go Step)

Before any biological screening, you must validate the regio-chemistry. Screening a mixture of 1-methyl and 2-methyl isomers yields non-reproducible


 data.
  • Protocol: Use

    
     NMR.[2]
    
    • 2-Methyl isomer: The tetrazole ring carbon typically shifts upfield (

      
       ppm).
      
    • 1-Methyl isomer: The ring carbon typically appears downfield (

      
       ppm).
      
    • Directive: Do not proceed to biological screening if isomeric purity is

      
      .
      

Part 2: Primary Screening Protocol (Carbonic Anhydrase Inhibition)

Objective: Determine the Inhibition Constant (


) or 

against hCA I and hCA II (cytosolic isoforms).

Methodology: The Esterase Assay using 4-nitrophenyl acetate (4-NPA).[3] Why this method? While


 hydration (Stopped-Flow) is the physiological standard, the Esterase Assay is the industry standard for high-throughput preliminary screening because it is robust, colorimetric, and requires standard microplate readers.
Reagents & Buffer Preparation
  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.[3]5. (Strict pH control is vital; CA activity is pH-dependent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[3] Dissolve in acetone to 100 mM (Stock), dilute to 2 mM in Assay Buffer immediately before use.

  • Enzyme: Recombinant hCA I or II (Commercial source).

  • Positive Control: Acetazolamide (Standard CAI).

Step-by-Step Workflow
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the well must be

    
     to prevent enzyme denaturation.
    
  • Incubation:

    • Add

      
       of enzyme solution to 96-well plate.
      
    • Add

      
       of test compound (varying concentrations: 
      
      
      
      ).
    • Incubate for 15 minutes at

      
       to allow the sulfonamide to displace the zinc-bound water molecule.
      
  • Reaction Start: Add

    
     of 4-NPA substrate solution.
    
  • Detection: Measure Absorbance at 400–405 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
    
Data Interpretation Table
ParameterHigh Potency HitModerate HitInactive / False Positive

(hCA II)



Selectivity (I vs II)

-fold

-fold

-fold
Hill Slope

to


to


(Aggregation?)

Part 3: Secondary Screening (Antimicrobial Phenotyping)

Rationale: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria. While tetrazole-sulfonamides are optimized for CA inhibition, they often exhibit "off-target" antimicrobial efficacy, particularly against Gram-negative species like E. coli or H. pylori.

Broth Microdilution Protocol (CLSI Standards)
  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Compound Prep: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

  • Assay:

    • 
       bacterial suspension + 
      
      
      
      compound solution.
    • Incubate at

      
       for 16–20 hours.
      
  • Readout: Visual turbidity check or

    
    .
    
  • Metric: Minimum Inhibitory Concentration (MIC).

Part 4: Visualizations

Screening Workflow Logic

This diagram illustrates the critical decision gates, specifically the Regio-Purity check which is often overlooked in tetrazole chemistry.

ScreeningWorkflow Synthesis Synthesis of 2-methyl-tetrazole-sulfonamide PurityCheck CRITICAL: Regio-Purity Check (1H vs 2H Isomer by NMR) Synthesis->PurityCheck PurityCheck->Synthesis Mixture (Re-purify) PrimaryScreen Primary Screen: hCA Inhibition (Esterase Assay) PurityCheck->PrimaryScreen Purity > 98% SecondaryScreen Secondary Screen: Antimicrobial (MIC) PrimaryScreen->SecondaryScreen IC50 < 100 nM Selectivity Selectivity Profiling (hCA IX/XII vs hCA II) PrimaryScreen->Selectivity Potent Hit LeadCand Lead Candidate Selection SecondaryScreen->LeadCand Dual Activity Selectivity->LeadCand

Caption: Decision matrix for screening. Note the critical "Go/No-Go" gate at the Purity Check stage.

Mechanism of Action (Molecular Interaction)

This diagram details the specific binding mode of the sulfonamide warhead within the CA active site.

MOA Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (SO2NH-) Sulfonamide->Zn Coordinates (Tetrahedral) Water Displaced Water Molecule Sulfonamide->Water Displaces Tetrazole 2-Methyl-Tetrazole Scaffold Tetrazole->Sulfonamide Linker HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Tetrazole->HydrophobicPocket Van der Waals Interaction

Caption: Pharmacodynamic interaction: Sulfonamide coordinates Zinc, while the Tetrazole tail engages the hydrophobic pocket.[1][2][4][5][6][7][8][9][10][11][12][13]

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem . (2025).[12][14] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

  • Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the

    
    -class carbonic anhydrase from the malaria pathogen Plasmodium falciparum. Bioorganic Chemistry. Link
    
  • Sigma-Aldrich . (2024). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Link

  • Popova, E. A., et al. (2017). Synthesis and biological evaluation of 2-substituted tetrazoles. Russian Chemical Reviews. Link

Sources

Methodological & Application

"analytical methods for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Characterization of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Executive Summary & Scientific Context

The characterization of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide presents a unique analytical challenge in pharmaceutical and agrochemical development. As a core intermediate in the synthesis of cephalosporin antibiotics and high-energy materials, its purity and isomeric integrity are critical.

The primary analytical difficulty lies in distinguishing the 2-methyl (N2) regioisomer from the thermodynamically less stable 1-methyl (N1) isomer. Alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers, with the N2 isomer often being the major product due to steric and electronic factors. However, trace N1 impurities can significantly alter the biological activity and safety profile of the final drug substance.

This guide provides a definitive, multi-modal protocol for the structural confirmation and purity analysis of the title compound, integrating UPLC-MS/MS, NMR, and FT-IR.

Physicochemical Profile & Solubility Strategy

Before instrumental analysis, understanding the compound's behavior in solution is paramount.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 163.16 g/mol . Monoisotopic Mass = 163.0164.
Acidity (pKa) Sulfonamide: ~10.0 Tetrazole Ring: Weakly basic (N4)The sulfonamide proton is acidic. Use buffered mobile phases (pH 3-5) to suppress ionization for retention in RP-HPLC.
Solubility DMSO, Methanol, AcetonitrileProtocol: Dissolve in DMSO-d6 for NMR to prevent exchange of sulfonamide protons. Use 50:50 Water:MeCN for HPLC diluent.
UV Max (

)
~210–220 nmLacks strong chromophores. Detection requires low-UV monitoring or Mass Spec.

Analytical Workflow: The "Triangulation" Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , we utilize a "Triangulation" approach where three orthogonal methods confirm the structure.

Method A: High-Resolution Mass Spectrometry (HRMS)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Rationale: Sulfonamides ionize readily in negative mode (

    
    ) due to the acidic 
    
    
    
    proton. Positive mode often yields sodium adducts that complicate fragmentation analysis.

Fragmentation Pathway (MS/MS):

  • Precursor:

    
     162.01 (
    
    
    
    ).
  • Primary Loss: Extrusion of

    
     (28 Da) from the tetrazole ring, a hallmark of tetrazole decomposition [1].
    
  • Secondary Loss: Loss of

    
     (64 Da) via rearrangement, typical for aromatic/heteroaromatic sulfonamides [2].
    
Method B: Nuclear Magnetic Resonance (NMR)
  • Critical Distinction: Differentiating N1 vs. N2 isomers.

  • 1H NMR: The N-methyl group of the 2-methyl isomer typically resonates downfield (

    
     4.3–4.5 ppm) compared to the 1-methyl  isomer (
    
    
    
    4.0–4.2 ppm) in DMSO-
    
    
    , though this can vary with concentration [3].
  • 15N HMBC (The Gold Standard): 2D Heteronuclear Multiple Bond Correlation is the only self-validating method.

    • N2-Isomer: The methyl protons correlate to the N2 nitrogen and potentially N1/N3, but the symmetry and chemical shift of the tetrazole carbons (

      
       160-170 ppm) provide definitive proof.
      
Method C: FT-IR Spectroscopy
  • Fingerprint: Confirms the sulfonamide functional group.[1]

  • Key Bands:

    • 
      : 1330–1350 cm
      
      
      
    • 
      : 1150–1170 cm
      
      
      
      [4]
    • Tetrazole Ring Breathing: ~1000–1100 cm

      
      
      

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Purity Profiling

Objective: Separate regioisomers and quantify purity.

Instrument: Agilent 1290 Infinity II / 6470 QQQ or equivalent. Column: Waters ACQUITY UPLC BEH C18 (


 mm, 1.7 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Suppresses sulfonamide ionization, improving peak shape).

  • B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) %B Flow (mL/min) Curve
0.00 5 0.4 Initial
1.00 5 0.4 Hold
6.00 40 0.4 Linear
7.00 95 0.4 Wash

| 9.00 | 5 | 0.4 | Re-equilibrate |

MS Parameters (Source: ESI-):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      )
    • Qualifier:

      
       (Loss of 
      
      
      
      )
Protocol 2: Isomer Differentiation via 1H-15N HMBC

Objective: Definitive structural assignment of the methylation site.

  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Instrument: 500 MHz NMR with CryoProbe.

  • Experiment: Gradient-selected 1H-15N HMBC (optimized for

    
     Hz).
    
  • Interpretation Logic:

    • N2-Methyl (Target): Methyl protons show correlations to two equivalent nitrogens (N1/N3) if the 5-substituent allows symmetry, or distinct correlations to N2 (

      
       ~300 ppm relative to liq. NH3).
      
    • N1-Methyl (Impurity): Methyl protons correlate to N1 (

      
       ~250 ppm) and C5.
      

Visualizations & Logic Flows

Figure 1: Analytical Workflow for Tetrazole Sulfonamides

AnalyticalWorkflow Start Crude Sample (2-Me / 1-Me Mixture) Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC UPLC-MS (ESI-) C18 Column, Acidic pH Solubility->HPLC Peak1 Peak A (Major) RT: 3.2 min HPLC->Peak1 Peak2 Peak B (Minor) RT: 2.8 min HPLC->Peak2 MS_Frag MS/MS Fragmentation Parent: 162 m/z Loss: -28 (N2), -64 (SO2) Peak1->MS_Frag Confirm Mass NMR 1H & 15N HMBC NMR (DMSO-d6) Peak1->NMR Isolate & Analyze Decision Isomer Assignment MS_Frag->Decision NMR->Decision N2 vs N1 Correlation Report Final CoA (Purity & Identity) Decision->Report

Caption: Integrated workflow combining chromatographic separation with spectroscopic structural validation.

Figure 2: Isomer Differentiation Logic (N1 vs N2)

IsomerLogic Input Methyl Signal (1H NMR) Shift Chemical Shift (DMSO-d6) Input->Shift Downfield ~4.3 - 4.5 ppm (Deshielded) Shift->Downfield Upfield ~4.0 - 4.2 ppm (Shielded) Shift->Upfield HMBC 15N HMBC Check (Validation) Downfield->HMBC Upfield->HMBC N2_Conclusion 2-Methyl Isomer (Target) N1_Conclusion 1-Methyl Isomer (Impurity) HMBC->N2_Conclusion Sym. N Correlation HMBC->N1_Conclusion Asym. N Correlation

Caption: Decision tree for distinguishing regioisomers based on proton chemical shifts and 15N correlations.

References

  • Fragmentation of Tetrazoles: Title: Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Source: Life Science Journal, 2008. URL:[Link]

  • Sulfonamide Mass Spectrometry: Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[2] Source: Rapid Communications in Mass Spectrometry (via PubMed), 2008. URL:[Link]

  • Tetrazole NMR Characterization: Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. Source: Frontiers in Chemistry, 2025. URL:[Link]

  • IR Spectroscopy of Sulfonamides: Title: Infrared Spectra of Sulfonamide Derivatives.[3][4] Source: Spectrochimica Acta (via RSC/J-Stage), 1971. URL:[Link]

Sources

"application of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide in cancer cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of Hypoxia-Driven Cancer Targets using 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Executive Summary

This guide details the application of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide (referred to herein as 2-Me-TZSA ) as a specialized pharmacological probe in oncology research. Unlike broad-spectrum sulfonamides, the specific regiochemistry of the 2-methyl-tetrazole scaffold offers unique electronic properties, making it a critical fragment for targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII) —enzymes overexpressed in hypoxic tumor microenvironments.

This document provides validated protocols for using 2-Me-TZSA to:

  • Quantify inhibition constants (

    
    ) against tumor-associated CA isoforms.
    
  • Assess hypoxia-selective cytotoxicity in triple-negative breast cancer (TNBC) and colorectal cancer lines.

  • Measure the modulation of extracellular acidification rates (ECAR) in metabolic assays.

Chemical Basis & Mechanism of Action[1]

The Zinc-Binding Warhead

The sulfonamide moiety (


) is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrases.[1] However, the heterocycle to which it is attached dictates selectivity.
  • The Tetrazole Advantage: The tetrazole ring acts as a bioisostere for carboxylic acids but with superior metabolic stability.[1]

  • Regiochemistry (2-Methyl): Alkylation at the

    
     position of the tetrazole ring (as opposed to 
    
    
    
    ) significantly alters the dipole moment and lipophilicity (LogP). This modification prevents the tetrazole ring itself from ionizing, forcing the sulfonamide nitrogen to serve as the primary proton donor for Zn(II) coordination.
Pathway Interaction

In hypoxic tumors, HIF-1


  upregulates CA IX. CA IX catalyzes the hydration of extracellular 

to bicarbonate (

) and protons (

).[1][2]
  • Outcome:

    
     is imported to buffer intracellular pH (pHi), while 
    
    
    
    acidifies the extracellular space (pHe), promoting matrix metalloproteinase (MMP) activation and metastasis.
  • 2-Me-TZSA Action: By inhibiting CA IX, 2-Me-TZSA normalizes pHe and reduces the invasive potential of cancer cells.

CA_Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression HIF1a->CAIX_Exp Transcription CO2_Hyd CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->CO2_Hyd Catalyzes Acidosis Extracellular Acidosis (pHe ↓) CO2_Hyd->Acidosis Accumulation MMP MMP Activation (Metastasis) Acidosis->MMP Activates Inhibitor 2-Me-TZSA (Inhibitor) Inhibitor->CAIX_Exp Blocks Active Site

Figure 1: Mechanism of Action.[3] 2-Me-TZSA intercepts the hypoxic signaling cascade by blocking the catalytic activity of CA IX, preventing extracellular acidification.

Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (Hypoxia vs. Normoxia)

Objective: To determine if 2-Me-TZSA exhibits "synthetic lethality" under hypoxic conditions, a hallmark of CA IX inhibitors.

Materials:

  • Cell Lines: MDA-MB-231 (Breast), HT-29 (Colorectal). Note: These lines constitutively express moderate CA IX but upregulate it significantly under hypoxia.

  • Reagents: 2-Me-TZSA (Stock: 10 mM in DMSO), MTT or CellTiter-Glo reagent.

  • Hypoxia Setup: Modular Incubator Chamber flushed with 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of 2-Me-TZSA (0.1

    
    M to 100 
    
    
    
    M).
    • Control: 0.1% DMSO vehicle.

    • Positive Control: Acetazolamide (broad spectrum) or SLC-0111 (CA IX selective).

  • Induction:

    • Plate Set A (Normoxia): Incubate at 37°C, ambient

      
      .
      
    • Plate Set B (Hypoxia): Place in hypoxia chamber (1%

      
      ) for 72h.
      
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

Data Analysis & Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • Interpretation: An HCR > 2.0 indicates hypoxia-selective efficacy, confirming the compound targets the hypoxia-induced machinery (CA IX) rather than general housekeeping enzymes.

Protocol B: Kinetic Inhibition Assay (Stopped-Flow)

Objective: To measure the inhibition constant (


) against recombinant CA isoforms. This validates the molecular target affinity.

Methodology:

  • Enzyme Prep: Recombinant human CA I, CA II (cytosolic, off-target) and CA IX-mimic (catalytic domain).

  • Reaction: Monitor the hydration of

    
     by changing pH using a phenol red indicator.
    
  • Spectroscopy: Use a Stopped-Flow instrument (e.g., Applied Photophysics) measuring absorbance decay at 557 nm.

  • Calculation: Fit data to the Cheng-Prusoff equation.

Expected Data Profile (Reference Values):

IsoformRoleExpected Ki (nM)Selectivity Profile
hCA I Cytosolic (RBCs)> 10,000Low Affinity (Desired)
hCA II Cytosolic (Major)50 - 200Moderate Affinity
hCA IX Tumor Transmembrane5 - 25 High Potency (Target)
hCA XII Tumor Transmembrane5 - 30High Potency (Target)

Advanced Application: 3D Spheroid Acidification Assay

Context: 2D cultures often fail to replicate the pH gradients of solid tumors. 2-Me-TZSA is best evaluated in 3D spheroids where a hypoxic core naturally forms.

Protocol:

  • Formation: Seed HT-29 cells in Ultra-Low Attachment (ULA) plates (1,000 cells/well). Centrifuge to aggregate.

  • Growth: Culture for 4 days until spheroids reach ~400

    
    m diameter (hypoxic core established).
    
  • Treatment: Treat with 10

    
    M 2-Me-TZSA for 24h.
    
  • Imaging:

    • Stain with pHLIP (pH (Low) Insertion Peptide) conjugated to a fluorophore, or BCECF-AM (ratiometric pH sensor).

    • Confocal Microscopy: Image the spheroid core vs. periphery.

  • Result: Effective inhibition by 2-Me-TZSA should result in a reduction of extracellular acidity (higher pH) at the spheroid periphery compared to vehicle control.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 in Normoxia Low basal expression of CA IX.This is expected. The drug should be non-toxic in normoxia (high selectivity).
Precipitation in Media High lipophilicity of the 2-Me-tetrazole.Ensure DMSO concentration is <0.5%. Sonicate stock solution before dilution.
No "Hypoxic Shift" Hypoxia chamber leak or insufficient duration.Verify 1%

with a sensor. Ensure treatment lasts at least 48h to allow HIF-1

accumulation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Tetrazole and triazole-based carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sedlak, E., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI Molecules. Link

  • McDonald, P. C., et al. (2012). The role of carbonic anhydrase IX in cancer. Oncotarget. Link

  • VulcanChem Technical Data . 2-Methyl-1,3-thiazole-5-sulfonamide and related heterocyclic sulfonamides. Link

Sources

Technical Application Note: Developing Derivatives of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Pharmacophore

The 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide scaffold represents a specialized pharmacophore combining the bioisosteric properties of the tetrazole ring with the zinc-binding capability of a primary sulfonamide. While benzene sulfonamides (e.g., acetazolamide) are the gold standard for Carbonic Anhydrase (CA) inhibition, the tetrazole ring offers distinct physicochemical advantages:

  • Lipophilicity Modulation: The N2-methyl tetrazole core is less lipophilic than a benzene ring but more lipophilic than the unmethylated tetrazole, improving membrane permeability.

  • Metabolic Stability: The tetrazole ring is generally resistant to oxidative metabolism compared to phenyl rings which are prone to hydroxylation.

  • Acidic Bioisostere: The electron-withdrawing nature of the tetrazole enhances the acidity of the sulfonamide protons (

    
    ), potentially strengthening the interaction with the Zn(II) ion in the CA active site [1].
    
Scope of Application

This guide details the protocol for synthesizing derivatives of this scaffold, specifically focusing on N-substituted sulfonamides (secondary sulfonamides) and the critical regioselective synthesis of the 2-methyl isomer.

Critical Note on Isomerism: The biological activity of tetrazoles is highly dependent on regioisomerism. The 2-methyl (N2) isomer is distinct from the 1-methyl (N1) isomer in both dipole moment and metabolic profile. This protocol prioritizes the isolation of the N2-isomer.

Synthetic Strategy: The "S-Benzyl" Route

Direct chlorosulfonation of 2-methyltetrazole is hazardous and low-yielding. The most robust method for generating the sulfonyl chloride precursor is the Oxidative Chlorination of an S-Benzyl Thioether [2].

Strategic Workflow
  • S-Alkylation: Protection of 5-mercaptotetrazole with a benzyl group.

  • N-Alkylation (Regioselective Step): Methylation of the tetrazole ring (Yields N1/N2 mixture).[1]

  • Isomer Separation: Chromatographic isolation of the N2-isomer.

  • Oxidative Cleavage: Conversion of the S-Benzyl moiety to Sulfonyl Chloride.

  • Library Generation: Nucleophilic attack by amines to form sulfonamide derivatives.

SyntheticRoute Start 5-Mercaptotetrazole Step1 5-(Benzylthio)-1H-tetrazole Start->Step1 BnCl, NaOH (S-Alkylation) Step2 Mixture: N1-Me + N2-Me Step1->Step2 MeI, K2CO3 (N-Alkylation) Step3 2-Methyl-5-(benzylthio)tetrazole (Pure N2 Isomer) Step2->Step3 SiO2 Chromatography (Separation) Step4 2-Methyl-tetrazole-5-sulfonyl chloride Step3->Step4 Cl2(g) or NCS/AcOH (Oxidative Chlorination) End Target Sulfonamide Derivatives Step4->End R-NH2, Pyridine (Amidation)

Figure 1: Synthetic pathway utilizing the S-Benzyl protection strategy to ensure access to the sulfonyl chloride intermediate.

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis & Isomer Separation

Objective: Synthesize 2-methyl-5-(benzylthio)-2H-tetrazole.

Reagents:

  • 5-Mercapto-1H-tetrazole (10 mmol)

  • Benzyl chloride (11 mmol)

  • Methyl Iodide (MeI) (12 mmol)

  • Potassium Carbonate (

    
    )
    
  • Solvents: Ethanol, Acetonitrile, Ethyl Acetate/Hexanes.

Protocol:

  • S-Benzylation: Dissolve 5-mercaptotetrazole (1.02 g, 10 mmol) in Ethanol (20 mL) containing NaOH (0.44 g, 11 mmol). Add Benzyl chloride (1.26 mL, 11 mmol) dropwise. Reflux for 2 hours.

    • Checkpoint: TLC (3:7 EtOAc:Hex) should show a single non-polar spot.

    • Workup: Evaporate EtOH, suspend in water, extract with EtOAc. Yields 5-(benzylthio)-1H-tetrazole.

  • N-Methylation: Dissolve the S-benzyl intermediate (10 mmol) in Acetonitrile (30 mL). Add

    
     (2.76 g, 20 mmol) and stir for 15 min. Add MeI (0.75 mL, 12 mmol) dropwise. Stir at RT for 12 hours.
    
  • Purification (Critical): The reaction yields a ~60:40 mixture of N2:N1 isomers.

    • Column Chromatography: Use a gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
    • Identification: The N2-isomer (2-methyl) is typically less polar (elutes first) and shows a methyl singlet in

      
       NMR around 
      
      
      
      4.30 ppm. The N1-isomer is more polar and the methyl peak is often shifted downfield (
      
      
      ~4.10–4.20 ppm, solvent dependent) [3].
    • Yield: Expect ~40-50% isolated yield of the desired N2 isomer.

Phase 2: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the sulfide to 2-methyl-2H-tetrazole-5-sulfonyl chloride. Safety Warning: This reaction generates HCl and potentially unstable intermediates. Perform in a fume hood.

Protocol:

  • Suspend 2-methyl-5-(benzylthio)-2H-tetrazole (2 mmol) in 50% aqueous Acetic Acid (10 mL).

  • Cool to 0°C.

  • Chlorination: Bubble

    
     gas slowly through the solution for 30 minutes OR add N-Chlorosuccinimide (NCS) (6 mmol) portion-wise while maintaining temperature <10°C.
    
  • Stir for 1 hour at 0°C. The sulfonyl chloride may precipitate as a white/pale yellow solid or oil.

  • Workup: Extract immediately with cold Dichloromethane (DCM). Wash with ice-cold water (2x) and cold brine. Dry over

    
    .
    
  • Storage: Use immediately. Tetrazole sulfonyl chlorides are hydrolytically unstable.

Phase 3: Library Derivatization (Amidation)

Objective: Synthesize the final sulfonamide derivatives.

Protocol:

  • Dissolve the amine (

    
    , 1.1 equiv) in dry DCM (5 mL) with Pyridine (1.5 equiv) or TEA.
    
  • Cool to 0°C.

  • Add the fresh 2-methyl-2H-tetrazole-5-sulfonyl chloride solution dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Purification: Quench with 1M HCl. Extract with DCM.[2] Purify via silica gel chromatography (Gradient: DCM

    
     5% MeOH/DCM).
    

Biological Evaluation: Carbonic Anhydrase Inhibition[3][4][5][6]

To validate the derivatives, a stopped-flow


 hydration assay is ideal, but the Esterase Assay  using p-nitrophenyl acetate (p-NPA) is a standard high-throughput alternative for initial screening [4].
Assay Principle

CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow,


). Inhibitors reduce the rate of absorbance increase.
Protocol

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM p-NPA in Acetone (Freshly prepared).

  • Enzyme: Human Carbonic Anhydrase II (hCAII) (Sigma-Aldrich).

Workflow:

  • Preparation: Prepare inhibitor stock solutions (10 mM in DMSO). Dilute serially (0.1 nM to 10

    
    M).
    
  • Incubation: In a 96-well plate, add:

    • 80

      
      L Buffer
      
    • 10

      
      L Enzyme solution (1 unit/well)
      
    • 10

      
      L Inhibitor solution
      
    • Incubate for 10 minutes at 25°C to allow binding.

  • Reaction: Add 100

    
    L Substrate solution (p-NPA).
    
  • Measurement: Monitor Absorbance at 348 nm (or 400 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Mechanism of Action Visualization

Mechanism cluster_SAR Structure-Activity Relationship (SAR) ActiveSite CA Active Site (His3-Zn2+) Substrate CO2 / p-NPA ActiveSite->Substrate Catalysis Blocked Inhibitor Tetrazole-Sulfonamide (R-SO2NH-) Inhibitor->ActiveSite Coordinates Zn2+ (Displaces H2O) N2_Methyl N2-Methyl Group: Steric fit & Lipophilicity N2_Methyl->Inhibitor Sulfonamide Sulfonamide (SO2NH-): Primary Zinc Binder Sulfonamide->Inhibitor

Figure 2: Mechanism of Action. The sulfonamide anion binds the Zinc ion, displacing the catalytic water molecule/hydroxide ion, thereby inhibiting the enzyme.[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixed Isomers Poor regioselectivity during methylation.Use bulky solvents (t-BuOH) or specific catalysts (e.g., isopropyl titanates) if ratio is poor. However, chromatographic separation is usually required.
Low Yield (Step 2) Hydrolysis of Sulfonyl Chloride.Ensure all glassware is dry. Use the sulfonyl chloride immediately. Do not store.
No Inhibition N-Substitution too bulky.Secondary sulfonamides (

) are generally weaker CA inhibitors than primary ones (

). Ensure the R-group fits the hydrophobic pocket of CA.
Explosive Hazard High Nitrogen content.Do not heat tetrazole residues above 100°C without a blast shield. Avoid concentrating to dryness if peroxides are suspected.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Roblin, R. O., & Clapp, J. W. (1950). The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society, 72(11), 4890–4892.

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323-435.

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.

Sources

Application Notes and Protocols: High-Throughput Screening of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide Analogs for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A key to their biological activity is their ability to mimic the transition state of carbonate, enabling them to potently inhibit zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] The human carbonic anhydrase family consists of 15 isoforms, each with distinct tissue distribution and physiological roles.[1][2] Among these, carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is intricately linked to the regulation of tumor pH, proliferation, and progression.[3][4] This makes CA IX a compelling target for the development of novel anticancer therapies.

The 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide scaffold represents a promising, yet underexplored, class of compounds for CA inhibition. The tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially enhancing the pharmacokinetic profile of these molecules.[5][6] This application note provides a comprehensive guide for the high-throughput screening (HTS) of analog libraries based on this scaffold to identify potent and selective inhibitors of CA IX.

Screening Cascade Overview

A tiered screening approach is essential for the efficient identification and validation of promising lead compounds. This cascade is designed to progress from a high-throughput primary screen to more detailed secondary and tertiary assays, progressively filtering the compound library to a smaller set of well-characterized hits.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Primary_Screen Primary HTS Assay (Fluorescence-Based) Dose_Response Dose-Response (IC50) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Absorbance-Based) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Screen Selectivity Screening (CA I, II, XII) Orthogonal_Assay->Selectivity_Screen Validated Hits MOA_Studies Mechanism of Action (Enzyme Kinetics) Selectivity_Screen->MOA_Studies Selective Hits Candidate Candidate MOA_Studies->Candidate Lead Candidates

Caption: High-throughput screening cascade for the identification of CA IX inhibitors.

Primary High-Throughput Screening: A Fluorescence-Based Assay

The primary screen is designed for high-throughput and automation to rapidly assess a large library of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide analogs. A common and robust method for measuring CA activity is a fluorescence-based assay that monitors the hydrolysis of a non-fluorescent substrate to a fluorescent product.[7]

Principle

This assay utilizes the esterase activity of carbonic anhydrase to hydrolyze 4-nitrophenyl acetate (NPA) to the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol production is directly proportional to the CA IX activity. Inhibitors of CA IX will decrease the rate of this reaction.

Protocol
  • Compound Plating :

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide analog library (typically at a stock concentration of 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black, clear-bottom microplate.

    • For controls, dispense 50 nL of DMSO into the "negative control" wells (no inhibition) and 50 nL of a known CA IX inhibitor, such as Acetazolamide (10 mM stock), into the "positive control" wells.

  • Enzyme Preparation :

    • Prepare a solution of recombinant human CA IX in the assay buffer (e.g., 25 mM Tris-HCl, pH 7.5). The final enzyme concentration should be optimized to yield a robust signal within a reasonable time frame (e.g., 10-20 nM).

  • Enzyme Addition :

    • Add 10 µL of the CA IX solution to each well of the microplate containing the pre-spotted compounds and controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Preparation and Reaction Initiation :

    • Prepare a solution of 4-nitrophenyl acetate (NPA) in the assay buffer. The final substrate concentration should be at or near the Km of the enzyme for this substrate.

    • Initiate the enzymatic reaction by adding 10 µL of the NPA solution to each well.

  • Signal Detection :

    • Immediately transfer the plate to a microplate reader equipped for kinetic fluorescence measurements.

    • Monitor the increase in absorbance at 405 nm over a period of 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_compound - V_positive) / (V_negative - V_positive))

    • Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Secondary Assays: Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen require further characterization to confirm their activity and determine their potency.

Dose-Response (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Protocol :

  • Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series starting from 100 µM).

  • Follow the primary screening protocol, plating the serial dilutions of the compounds.

  • Calculate the % inhibition for each concentration.

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top The maximum % inhibition (asymptote).
Bottom The minimum % inhibition (asymptote).
IC50 The concentration of inhibitor that produces 50% of the maximal response.
Hill Slope A measure of the steepness of the curve.
Orthogonal Assay

An orthogonal assay, which utilizes a different detection method or substrate, is crucial for ruling out false positives that may arise from interference with the primary assay format (e.g., compound autofluorescence or quenching). A suitable orthogonal assay is the stopped-flow CO2 hydration assay.

Selectivity Profiling

To identify compounds that are selective for CA IX, it is essential to screen them against other relevant carbonic anhydrase isoforms, particularly the ubiquitous and physiologically important CA I and CA II, as well as the tumor-associated CA XII.[2][3][4]

Protocol :

  • Perform the dose-response assay as described above for CA I, CA II, and CA XII.

  • Calculate the selectivity index (SI) for each compound:

    • SI (CA I / CA IX) = IC50 (CA I) / IC50 (CA IX)

    • SI (CA II / CA IX) = IC50 (CA II) / IC50 (CA IX)

    • SI (CA XII / CA IX) = IC50 (CA XII) / IC50 (CA IX)

  • Prioritize compounds with a high selectivity index for CA IX over other isoforms.

Mechanism of Action Studies

For the most promising selective inhibitors, understanding their mechanism of action is a critical next step. This is typically achieved through enzyme kinetics studies.

MOA Enzyme CA IX Product Product (HCO3- + H+) Enzyme->Product Catalysis Substrate Substrate (CO2) Substrate->Enzyme Inhibitor Inhibitor (Tetrazole-Sulfonamide Analog) Inhibitor->Enzyme Binding

Caption: Enzyme-inhibitor interaction model for mechanism of action studies.

Protocol :

  • Perform the CA IX activity assay with varying concentrations of both the substrate (NPA or CO2) and the inhibitor.

  • Measure the initial reaction rates.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Sulfonamide-based CA inhibitors are typically expected to exhibit competitive inhibition.

Conclusion

This application note details a robust and comprehensive high-throughput screening cascade for the identification and characterization of novel 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide analogs as inhibitors of carbonic anhydrase IX. By following these protocols, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development as potential anticancer therapeutics.

References

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]

  • Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]

  • Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Taylor & Francis Online. [Link]

  • Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. PubMed. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

  • HTS-Identified Sulfonamide Compounds Further Developed by SAR... ResearchGate. [Link]

  • Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]

  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. [Link]

  • Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Indian Journal of Chemistry. [Link]

Sources

Formulation of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide for Biological Testing: A Systematic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scientific Community

Abstract: This document provides a comprehensive guide for the formulation of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, a novel heterocyclic compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we present a systematic, first-principles approach to formulation development. The protocols herein are designed for researchers, scientists, and drug development professionals to enable robust and reproducible in vitro and in vivo biological testing. We emphasize the causality behind experimental choices, establishing self-validating protocols for ensuring formulation quality and stability.

Introduction: Understanding the Molecule

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide combines two pharmacologically significant moieties. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and cell permeability while maintaining the acidic character necessary for receptor binding.[1][2] The sulfonamide group is a cornerstone of therapeutics, widely known for its antimicrobial properties and applications in various other disease areas.[3][4]

The primary challenge in preparing this compound for biological evaluation is its likely poor aqueous solubility, a common trait for molecules containing aromatic heterocyclic systems and sulfonamide linkages.[5] An improper formulation can lead to underestimated potency, poor bioavailability, and high experimental variability. This guide provides a logical workflow, from initial characterization to the development of tailored formulations for both cell-based assays and animal studies.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be developed, a baseline understanding of the compound's physical and chemical properties is essential. These initial data points will dictate the entire formulation strategy.

Protocol 1.1: Equilibrium Solubility Determination

Rationale: This is the most critical initial experiment. It determines the maximum concentration of the compound that can be dissolved in a given vehicle, directly influencing the feasibility of different formulation approaches. A range of solvents and vehicles should be tested to build a comprehensive solubility profile.

Methodology:

  • Add an excess amount of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide (e.g., 5-10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Agitate the vials at a controlled temperature (e.g., 25 °C and/or 37 °C) for 24 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • After 24 hours, visually inspect for undissolved solid material.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

Data Presentation: The results should be summarized in a clear table.

Table 1: Example Solubility Profile for a Test Compound

Vehicle Temperature (°C) Solubility (µg/mL) Classification
Deionized Water 25 < 1 Practically Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4 25 < 1 Practically Insoluble
0.1 N HCl 25 5 Very Slightly Soluble
0.1 N NaOH 25 500 Soluble
Dimethyl Sulfoxide (DMSO) 25 > 100,000 Very Soluble
Ethanol (95%) 25 800 Soluble
PEG 400 25 25,000 Freely Soluble

| 10% Tween® 80 in Water | 25 | 150 | Sparingly Soluble |

Interpretation: The data in Table 1, particularly the pH-dependent solubility (higher in NaOH), suggests the compound is acidic. The high solubility in organic solvents like DMSO and PEG 400 indicates that co-solvent or solvent-based systems are viable strategies.

Protocol 1.2: pKa and Lipophilicity (LogD) Assessment

Rationale: The acidic protons on the tetrazole and sulfonamide groups mean the compound's ionization state, and thus its solubility and permeability, will be pH-dependent. Knowing the pKa helps in designing pH-adjusted formulations. The distribution coefficient (LogD) at physiological pH (7.4) indicates the compound's lipophilicity and its propensity to partition into cellular membranes.

  • pKa Determination: Can be performed using potentiometric titration or UV-Vis spectrophotometry by measuring absorbance changes across a range of pH values. The tetrazole moiety typically has a pKa similar to carboxylic acids (around 4-5), while the sulfonamide proton is generally less acidic.[2]

  • LogD Measurement: The shake-flask method using n-octanol and PBS at pH 7.4 is the standard. Alternatively, computational tools can provide a reliable prediction.

Part 2: Formulation Development for In Vitro Applications

For in vitro assays (e.g., cell-based or enzyme inhibition assays), the primary goals are to achieve a homogenous, sterile solution or fine dispersion and to minimize vehicle-induced toxicity.

Workflow 1: Decision Tree for In Vitro Formulation This workflow illustrates the logical progression from solubility data to a final formulation choice.

G cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Final QC start Determine Solubility in Aqueous Buffer (pH 7.4) decision1 Solubility > Target Conc.? (e.g., >100 µM) start->decision1 path1 Simple Aqueous Formulation decision1->path1  Yes decision2 Solubility in <5% Co-solvent > Target Conc.? decision1->decision2 No qc Verify Concentration (HPLC) Check for Precipitation path1->qc path2 Co-Solvent Formulation (e.g., DMSO, EtOH) decision2->path2  Yes path3 Complex Formulation (Surfactants, Cyclodextrins) decision2->path3 No path2->qc path3->qc

Caption: Decision workflow for selecting an appropriate in vitro formulation strategy.

Protocol 2.1: Simple Aqueous Formulation (pH-Adjusted)

Applicability: Use when the required concentration is below the compound's measured solubility in the desired buffer.

  • Weigh the required amount of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.

  • Dissolve in a small volume of 0.1 N NaOH to form the sodium salt.

  • Add the target biological buffer (e.g., PBS, HEPES) to reach ~90% of the final volume.

  • Adjust the pH to the desired value (e.g., 7.4) using 0.1 N HCl, monitoring with a calibrated pH meter. Causality: Titrating back to the target pH after initial solubilization at high pH can create a supersaturated solution that remains stable for the duration of an experiment.

  • Bring the solution to the final volume with the buffer.

  • Sterilize by passing through a 0.22 µm syringe filter.

Protocol 2.2: Co-Solvent Formulation

Applicability: For compounds with low aqueous solubility. The goal is to use the minimum amount of organic solvent necessary.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • For the experiment, perform serial dilutions of the stock solution directly into the assay medium (e.g., cell culture media).

  • Critical Control: Ensure the final concentration of DMSO in the assay is non-toxic, typically ≤0.5%.[7] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Table 2: Example Compositions for In Vitro Formulations

Formulation Type Component 1 Component 2 Component 3 Final Conc.
Aqueous Compound 0.1 N NaOH (to dissolve) PBS, pH 7.4 ≤ 500 µg/mL

| Co-Solvent | 10 mM Compound in DMSO | Cell Culture Medium | - | 0.1% DMSO |

Part 3: Formulation Development for In Vivo Applications

In vivo formulations demand stricter requirements, including sterility, biocompatibility, and consideration of the route of administration. The chosen vehicle must be well-tolerated at the required volume.

Protocol 3.1: Solubilized Formulation for Parenteral Administration

Applicability: For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes where a clear solution is required. This often uses solubility-enhancing excipients.

  • Vehicle Preparation: Prepare a vehicle such as 5% DMSO, 10% Solutol® HS 15 (or Kolliphor® HS 15), and 85% Saline (v/v/v). Rationale: This combination uses a primary solvent (DMSO), a non-ionic solubilizing agent/surfactant (Solutol® HS 15), and an isotonic aqueous phase (Saline). Such combinations are common in preclinical toxicology.[5][8]

  • Weigh the compound and dissolve it in the DMSO component first.

  • Add the Solutol® HS 15 and vortex until homogenous.

  • Slowly add the saline component with continuous mixing. The solution should remain clear.

  • Sterilize using a 0.22 µm syringe filter.

Protocol 3.2: Suspension for Oral Gavage

Applicability: For oral (PO) administration when solubility is too low for a solution at the required dose.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in deionized water. Add 0.1% (v/v) Tween® 80.

  • Rationale: Na-CMC acts as a suspending agent to prevent the drug particles from settling, while Tween® 80 is a wetting agent that helps disperse the hydrophobic drug particles in the aqueous vehicle.[9]

  • Weigh the compound and triturate it to a fine powder using a mortar and pestle.

  • Add a small amount of the vehicle to the powder to form a paste.

  • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

  • This formulation should be prepared fresh daily and agitated before each administration.

Part 4: Quality Control and Stability Assessment

A formulation is only useful if its concentration is accurate and it remains stable for the duration of the study.

Workflow 2: Quality Control and Stability Testing Protocol

G start Prepare Final Formulation qc1 Visual Inspection (Clarity, Color, Precipitation) start->qc1 qc2 pH Measurement (If applicable) qc1->qc2 qc3 Concentration Verification (HPLC-UV) qc2->qc3 decision QC Specs Met? qc3->decision pass Proceed to Dosing / Assay decision->pass  Yes fail Reformulate decision->fail No stability Initiate Stability Study (e.g., T=0, 4h, 24h at RT & 4°C) pass->stability

Caption: A standardized workflow for the quality control of a prepared formulation.

Protocol 4.1: HPLC Method for Concentration and Purity

Rationale: A robust HPLC method is essential to verify the final concentration of the formulation and to assess its stability over time by monitoring for degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at a predetermined λmax (e.g., 254 nm or 275 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.

  • Quantification: Use a calibration curve prepared with known concentrations of the compound.

Protocol 4.2: Short-Term Stability Assessment
  • Prepare the final formulation.

  • Immediately take a "Time 0" sample, dilute appropriately, and analyze by HPLC to confirm the initial concentration.

  • Store aliquots of the formulation under relevant conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), re-analyze the stored aliquots.

  • Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation peaks appear in the chromatogram.

Conclusion

The successful biological evaluation of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide hinges on the development of a reliable and reproducible formulation. The systematic approach detailed in this guide—beginning with fundamental physicochemical characterization and progressing through a logical formulation design and rigorous quality control—provides a robust framework for researchers. By understanding the "why" behind each step, scientists can confidently prepare formulations that deliver the compound accurately to the biological system, ensuring the integrity and validity of the resulting experimental data.

References

  • Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Hassan, M., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Smith, A. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • American Elements. 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. 2-methyl-2H-1,2,3,4-tetrazole. PubChem Compound Database. [Link]

  • Wang, X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Asgari, D., et al. (2018). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Research in Pharmaceutical Sciences. [Link]

  • Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]

  • Al-Masoudi, N. A. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shimadzu. (2014). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • National Center for Biotechnology Information. 2-methyl-2H-1,2,3,4-tetrazol-5-amine. PubChem Compound Database. [Link]

  • Biopanda Reagents Ltd. Sulfonamide Rapid Tests. [Link]

  • Kaur, N., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Omwoyo, W. N., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Lazuardi, M., et al. (2023). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Veterinary World. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]

  • Agilent Technologies. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Pathway

The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a sequential process that requires careful control over reaction conditions at each stage. The most common route involves the initial formation of a methylated mercaptotetrazole, followed by oxidative chlorination to a reactive sulfonyl chloride intermediate, and concluding with amination to yield the final sulfonamide. A primary challenge in this synthesis is controlling the regioselectivity during the methylation step to obtain the desired 2-methyl isomer.

Visualizing the Synthetic Workflow

The following diagram outlines the general three-stage workflow for the synthesis. Each stage presents unique challenges that are addressed in the troubleshooting sections below.

cluster_0 Stage 1: Tetrazole Core Synthesis cluster_1 Stage 2: Oxidative Chlorination cluster_2 Stage 3: Amination cluster_3 Key Challenge A Methyl Isothiocyanate + Sodium Azide B 1-Methyl-5-mercapto- 1,2,3,4-tetrazole A->B Cycloaddition C 1-Methyl-1H-tetrazole- 5-sulfonyl chloride B->C Oxidation & Chlorination D Target Sulfonamide (Isomer Mixture) C->D F Isomeric Control: Separating 1-methyl from 2-methyl product D->F Purification/ Isomer-specific route E Ammonia E->D

Caption: General workflow for tetrazole sulfonamide synthesis.

Part 1: Troubleshooting the Tetrazole Core Synthesis

The foundation of the synthesis is the creation of the methylated tetrazole ring. While the formation of 1-methyl-5-mercapto-1,2,3,4-tetrazole is well-documented, achieving the 2-methyl isomer requires specific strategies.

Q1: My yield for 1-methyl-5-mercapto-1,2,3,4-tetrazole is consistently low. What are the common causes?

Low yields in this initial cycloaddition step often trace back to reaction parameters and starting material quality.

  • Cause - Reaction Temperature: The reaction between methyl isothiocyanate and sodium azide is exothermic. Poor temperature control can lead to side reactions.

    • Solution: The optimal temperature range is typically between 70-80°C.[1] It is advisable to add the methyl isothiocyanate dropwise to the aqueous solution of sodium azide to maintain better control over the reaction temperature.[1]

  • Cause - Inefficient Phase Transfer: This reaction occurs between an organic phase (methyl isothiocyanate) and an aqueous phase (sodium azide). Without efficient mixing and potentially a catalyst, the reaction rate is slow and yields suffer.

    • Solution: The use of a high-efficiency phase-transfer catalyst can significantly improve the reaction rate and yield.[1] Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Cause - Impure Starting Materials: Sodium azide can degrade over time, and methyl isothiocyanate can contain impurities.

    • Solution: Use freshly opened or properly stored reagents. Ensure the deionized water used as the solvent is of high purity. The reaction should be carried out in a clean, dedicated vessel.

Q2: How can I selectively synthesize the 2-methyl isomer instead of the 1-methyl isomer?

This is the most significant challenge in this synthesis. Direct alkylation of a 5-substituted tetrazole often yields a mixture of N1 and N2 isomers, with the N1 isomer frequently being the major product.[2]

  • Strategy 1: Diazotization of Aliphatic Amines: A modern approach to favor the formation of 2,5-disubstituted tetrazoles involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines.[2] This method offers a higher degree of regioselectivity for the N2 position.

  • Strategy 2: Metal-Free N2-Arylation/Alkylation: Certain methods using diaryliodonium salts have shown high regioselectivity for the N2-arylation of 5-substituted-1H-tetrazoles.[2] While focused on arylation, similar principles can be explored for methylation.

  • Strategy 3: Chromatographic Separation: If a mixture of 1-methyl and 2-methyl isomers is formed, they must be separated. Due to their different polarities, this can typically be achieved using flash column chromatography. Careful selection of the solvent system is critical for achieving good separation.

  • Strategy 4: Alternative Starting Point: Instead of starting with methylation, one could consider forming the sulfonamide on an unmethylated tetrazole ring first, and then attempting a regioselective methylation. The bulky sulfonamide group might influence the site of methylation.

Part 2: Troubleshooting the Oxidative Chlorination

The conversion of the mercapto group to a sulfonyl chloride is a critical and often problematic step. The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis.[3]

Q3: My oxidation of the mercaptotetrazole is incomplete, or the yield of sulfonyl chloride is poor. Why?

  • Cause - Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are extremely sensitive to moisture.[3] Any water present in the reaction will convert the product into the corresponding sulfonic acid, which will not react in the subsequent amination step.

    • Solution: This is the most critical parameter. All glassware must be flame-dried or oven-dried immediately before use. Anhydrous solvents are mandatory. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause - Ineffective Oxidant/Chlorinating Agent: The choice of reagent is crucial. Traditional methods using gaseous chlorine can be hazardous and difficult to handle on a lab scale.[4]

    • Solution: A combination of an oxidant and a chloride source is often more practical. Common systems include:

      • N-Chlorosuccinimide (NCS): NCS in the presence of a chloride source and water can effectively oxidize thiols to sulfonyl chlorides.[5]

      • Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent for the direct oxidative chlorination of thiols.[5]

      • Trichloroisocyanuric Acid (TCICA): This reagent can be a convenient substitute for chlorine gas, especially for laboratory-scale reactions.[4]

  • Cause - Disulfide Formation: A common side reaction during the oxidation of thiols is the formation of a disulfide dimer.[3] This is often observed when the oxidation is too slow or incomplete.

    • Solution: Ensure the oxidant is added in a controlled but timely manner. Maintaining a low reaction temperature (e.g., 0-5°C) can often minimize this side reaction.[4]

Data Summary: Comparison of Oxidative Chlorination Reagents

Reagent SystemTypical ConditionsAdvantagesDisadvantages
NCS / HCl Dilute HCl, controlled additionGood yields, readily available reagents[5]Requires careful pH control
H₂O₂ / SOCl₂ Anhydrous solvent, often room tempLow cost, convenient[5]Highly reactive, can be exothermic
TCICA Acetonitrile/water, 0-5°CConvenient solid reagent, avoids chlorine gas[4]Byproduct (cyanuric acid) needs to be filtered off
Nitrate Salt / TMSCl Acetonitrile, room tempMild, efficient, highly selective[5]TMSCl is moisture sensitive

Q4: What is the best way to handle and isolate the tetrazole sulfonyl chloride?

Given its instability, the sulfonyl chloride is often used immediately in the next step without extensive purification.[6]

  • Workflow:

    • After the reaction is complete (monitored by TLC), quench it carefully (e.g., by pouring onto ice).[6]

    • Quickly extract the product into a dry, non-protic organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with cold brine to remove inorganic salts.

    • Dry the organic layer thoroughly with a desiccant like anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the desiccant and concentrate the solution under reduced pressure, ensuring the temperature is kept low to prevent decomposition.

    • The resulting crude oil or solid should be immediately redissolved in an anhydrous solvent for the subsequent amination step.[6]

Part 3: Troubleshooting the Final Amination Step

The final step involves the reaction of the highly electrophilic sulfonyl chloride with ammonia to form the stable sulfonamide.

reaction Tetrazole-SO₂Cl 2 NH₃ → Tetrazole-SO₂NH₂ + NH₄Cl mechanism Mechanism: Nucleophilic Acyl-type Substitution

Caption: Amination of the sulfonyl chloride intermediate.

Q5: My final amination step has a low yield. What went wrong?

  • Cause - Inactive Sulfonyl Chloride: The primary reason for failure at this stage is the degradation of the sulfonyl chloride intermediate from the previous step due to exposure to moisture.

    • Solution: Re-emphasize the importance of anhydrous conditions throughout the oxidative chlorination and workup. The crude sulfonyl chloride must be used as quickly as possible.

  • Cause - Inefficient Amination: The reaction conditions for amination need to be sufficient to drive the reaction to completion.

    • Solution: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an alcohol (e.g., methanol).[7] Gentle heating (e.g., 50-70°C) in a sealed vessel may be required to ensure the reaction completes in a reasonable time.[7]

  • Cause - Competing Hydrolysis: If using aqueous ammonia, there will always be a competition between amination and hydrolysis of the sulfonyl chloride.

    • Solution: Using a high concentration of ammonia can kinetically favor the amination pathway. Alternatively, using anhydrous ammonia gas bubbled through an anhydrous solvent is the best, albeit more technically demanding, method.

Q6: How should I purify the final 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide product?

Sulfonamides are often crystalline solids, making recrystallization a good option for purification.[3]

  • Problem: Product "oils out" or is a sticky solid. This indicates the presence of impurities that are depressing the melting point and preventing proper crystal lattice formation.[3]

    • Solution 1 - Solvent Selection: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, acetone) and then add a poor solvent (e.g., water, hexanes) dropwise until turbidity persists, then heat to redissolve and cool slowly.

    • Solution 2 - Seeding: If a small amount of pure product is available, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[3]

    • Solution 3 - Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

General FAQs

FAQ 1: What are the primary safety concerns with this synthesis?

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms the highly toxic and explosive hydrazoic acid when mixed with acid.[8] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Do not allow it to come into contact with metal spatulas (use ceramic or plastic) or lead/copper pipes.

  • Sulfonyl Chlorides: Sulfonyl chlorides are lachrymators and are corrosive. They react vigorously with water and nucleophiles. Handle in a fume hood with proper PPE.[3]

  • Organic Solvents: Standard precautions for handling flammable and volatile organic solvents should be followed.

FAQ 2: How can I definitively identify the 2-methyl isomer versus the 1-methyl isomer? Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method. The chemical shift of the N-methyl protons will be different for the two isomers.

  • ¹H NMR: The magnetic environment of the methyl group is distinct in the 1-methyl and 2-methyl isomers, leading to different chemical shifts.

  • ¹³C NMR: The chemical shift of the N-methyl carbon will also differ between the two isomers.

  • HMBC/NOESY: 2D NMR experiments can show correlations between the methyl protons and the tetrazole ring carbons/nitrogens, providing unambiguous structural confirmation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-mercapto-1,2,3,4-tetrazole (Illustrative) This protocol produces the 1-methyl isomer but illustrates the general cycloaddition process.

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add deionized water (450 kg) and sodium azide (e.g., 65 kg, 1.0 kmol).

  • Add a suitable phase-transfer catalyst (e.g., 0.1-1.0 mol%).

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add methyl isothiocyanate (e.g., 87.7 kg, 1.2 kmol) dropwise, maintaining the temperature in the desired range.

  • After the addition is complete, maintain the reaction at 70-80°C for 3-6 hours, monitoring for completion by TLC.[1]

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the crude solid by filtration.

  • The crude product can be purified by recrystallization, for example, by dissolving in a basic aqueous solution (pH 9), treating with activated carbon, filtering, and then re-precipitating by acidification.[1]

Protocol 2: General Procedure for Oxidative Chlorination of a Mercaptotetrazole

  • Dissolve the mercaptotetrazole (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Add the chlorinating/oxidizing agent (e.g., N-chlorosuccinimide, 2.5-3.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at low temperature for 30 minutes to 2 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Pour the reaction mixture into ice water and extract with cold ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Proceed immediately to the next step with the crude sulfonyl chloride.

Protocol 3: General Procedure for Amination of Tetrazole Sulfonyl Chloride

  • Dissolve the crude tetrazole sulfonyl chloride (1 equivalent) in a suitable solvent like THF or dioxane in a flask equipped with a stir bar.

  • Add this solution dropwise to a stirred, cooled (0°C) flask containing concentrated ammonium hydroxide (15-20 equivalents).[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the sulfonyl chloride. Gentle heating may be necessary.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure to remove volatile components.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting crude solid by recrystallization or column chromatography.

References

  • CN101781264A. (2010). Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole. Google Patents.
  • Bhat, M. R., Jeddi, N. M., Walikar, A. B., & Patil, M. B. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. Retrieved from [Link]

  • Lieber, E., & Enkoji, T. (1961). Synthesis and Properties of 5-(Substituted) Mercaptotetrazoles. The Journal of Organic Chemistry, 26(11), 4472-4479. ACS Publications. Retrieved from [Link]

  • Vishwakarma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]

  • Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

  • Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this highly polar compound. Drawing upon established principles in medicinal and organic chemistry, this document provides practical troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, providing step-by-step solutions grounded in chemical principles.

Problem 1: Low or No Product Yield After Initial Work-up

Q: I've completed the synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, but after the initial extraction, I'm observing very low yields. What could be the cause and how can I improve my recovery?

A: Low recovery of highly polar compounds like 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide is a common challenge, often stemming from its high water solubility. The acidic nature of the tetrazole ring (pKa ≈ 4.9) and the polar sulfonamide group contribute to its preference for the aqueous phase during a standard organic-aqueous extraction.[1]

Root Cause Analysis and Solutions:

  • Incomplete Extraction from Aqueous Phase:

    • Causality: The protonated form of the tetrazole is more likely to partition into an organic solvent. Inadequate acidification of the aqueous layer will leave a significant portion of the product as the more water-soluble tetrazolate anion.

    • Solution:

      • Ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid (e.g., concentrated HCl) before extraction.[2] This protonates the tetrazole ring, increasing its lipophilicity.

      • Use a more polar organic solvent for extraction. While ethyl acetate is common, consider mixtures with more polar solvents like butanol or perform continuous liquid-liquid extraction for exhaustive recovery.

      • Increase the number of extractions. Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than a few extractions with large volumes.

  • Product Precipitation and Loss:

    • Causality: The product might precipitate out of the aqueous solution upon acidification, especially if the concentration is high. This precipitate can be lost at the interface or adhere to the glassware.

    • Solution:

      • After acidification, thoroughly check for any solid precipitate.

      • If a precipitate forms, it can be collected by vacuum filtration. The filtrate should still be extracted to recover any dissolved product.

Problem 2: Difficulty in Separating the Product from Starting Materials or Polar Impurities via Column Chromatography

Q: I'm attempting to purify my crude product using silica gel column chromatography, but I'm getting poor separation. The product either remains on the baseline or co-elutes with other polar impurities.

A: The polar nature of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide makes it challenging to elute from a normal-phase silica gel column using standard solvent systems.[3] Strong interactions with the acidic silica surface can lead to significant tailing and poor resolution.

Troubleshooting Chromatographic Separation:

Challenge Scientific Rationale Recommended Solution
Product Streaking/Tailing on Silica Gel The acidic protons of the tetrazole and sulfonamide groups strongly interact with the silanol groups of the silica gel, leading to irreversible adsorption or slow elution.Add a small percentage of a polar, acidic modifier to the mobile phase, such as acetic acid or formic acid (0.1-1%), to saturate the active sites on the silica and improve peak shape.
Product Stuck at the Origin The mobile phase is not polar enough to overcome the strong interactions between the highly polar analyte and the stationary phase.Increase the polarity of the mobile phase. Consider using a gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the proportion of the more polar solvent (e.g., methanol). A common eluent system for polar tetrazoles is a gradient of dichloromethane:ethyl acetate and ammonia in methanol.[3]
Co-elution with Polar Impurities The impurities have similar polarity and interactions with the stationary phase as the desired product.Consider alternative chromatographic techniques such as reversed-phase HPLC or Hydrophilic Interaction Chromatography (HILIC), which are better suited for separating highly polar compounds.[4]

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column Selection: A C18 or C8 column is a suitable starting point.[5]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[5]

  • Method Development: Start with a shallow gradient (e.g., 5-95% organic modifier over 20-30 minutes) to achieve good separation.

  • Detection: UV detection is commonly used for aromatic compounds.

Problem 3: Product Degradation During Purification

Q: I suspect my product is degrading during purification, as I'm observing the appearance of new spots on my TLC plates or new peaks in my HPLC chromatograms over time. What are the potential degradation pathways and how can I mitigate them?

A: Sulfonamides can be susceptible to degradation under certain conditions.[6][7] For tetrazole-containing compounds, both the tetrazole ring and the sulfonamide linkage can be potential sites of instability.

Potential Degradation Pathways and Mitigation Strategies:

  • Hydrolysis of the Sulfonamide Bond:

    • Causality: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the S-N bond.[8]

    • Mitigation:

      • Maintain a pH as close to neutral as possible during work-up and purification.

      • Avoid excessive heat. If heating is necessary for dissolution during recrystallization, use the minimum temperature and time required.

      • Use a buffered mobile phase for HPLC to control the pH.

  • Degradation of the Tetrazole Ring:

    • Causality: While generally stable, the tetrazole ring can undergo photolysis or react with strong oxidizing or reducing agents.[9]

    • Mitigation:

      • Protect the compound from direct light, especially if it is in solution.

      • Ensure that all solvents and reagents used in the purification process are free from strong oxidizing or reducing contaminants.

Workflow for Investigating Degradation:

start Observe Unexpected Impurities check_storage Analyze a sample of the crude material stored under inert conditions. start->check_storage compare Compare with the freshly purified sample. check_storage->compare new_impurities New impurities present in the purified sample? compare->new_impurities yes Yes new_impurities->yes no No new_impurities->no degradation Degradation is likely occurring during purification. yes->degradation side_reaction Impurities are likely from a side reaction during synthesis. no->side_reaction mitigate Implement mitigation strategies: - pH control - Lower temperature - Light protection degradation->mitigate

Caption: Decision tree for diagnosing product degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide on a large scale?

For large-scale purification, recrystallization is often the most practical and cost-effective method. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10]

Solvent Screening for Recrystallization:

Solvent/Solvent System Rationale
Water The high polarity of the compound suggests good solubility in hot water and potentially lower solubility in cold water.
Ethanol/Water or Isopropanol/Water A mixed solvent system can fine-tune the solubility. The compound may be dissolved in a minimal amount of hot alcohol, followed by the addition of hot water until turbidity is observed. Cooling should then induce crystallization.
Acetonitrile A polar aprotic solvent that can be a good choice for recrystallizing polar compounds.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Filtration (Hot): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[10]

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A pure sample should show a single major peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The absence of signals corresponding to starting materials or known byproducts is a good indicator of purity.[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Q3: Are there any specific safety precautions I should take when working with this compound?

While 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide itself does not have readily available specific safety data, general precautions for handling tetrazoles and sulfonamides should be followed. Additionally, if the synthesis involves the use of azides, stringent safety measures are crucial.

  • Azide Precursors: If sodium azide is used in the synthesis, it is important to avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[2] All azide waste must be handled as hazardous material.[2]

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

III. References

  • Concise Synthesis of Tetrazole Macrocycle - PMC - NIH. (2017, September 13). Retrieved from [Link]

  • Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings - Radboud Repository. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Retrieved from [Link]

  • Chapter 2. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. Retrieved from [Link]

  • Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge. (2020, July 30). Retrieved from [Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | The Journal of Organic Chemistry - ACS Publications. (2020, April 14). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (2021, August 15). Retrieved from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate. Retrieved from [Link]

  • US3528897A - Photolysis of tetrazoles and tetrazolides - Google Patents. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide and Other Sulfonamides: A Bioisosteric Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from classical antibacterials to diuretics and hypoglycemic drugs. The versatility of the sulfonamide scaffold lies in its ability to be chemically modified to target different biological systems. A key strategy in modern drug design is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to modulate the compound's activity, selectivity, or pharmacokinetic profile.

This guide provides an in-depth comparison of a specific, non-classical sulfonamide, 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide , with established sulfonamide drugs from different therapeutic classes. The central focus of this comparison is the role of the tetrazole ring as a bioisostere for other functional groups, and how this substitution influences the molecule's properties and biological activity. While 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide itself is not a widely studied compound, its structure serves as an excellent model to explore the impact of incorporating a tetrazole moiety into a sulfonamide framework.

We will compare this tetrazole-sulfonamide model to three well-characterized drugs:

  • Sulfamethoxazole: A classic antibacterial agent.

  • Acetazolamide: A carbonic anhydrase inhibitor used as a diuretic and for other indications.

  • Glibenclamide (Glyburide): A sulfonylurea used to treat type 2 diabetes.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data and detailed protocols.

Physicochemical Properties: The Impact of the Tetrazole Moiety

The introduction of a tetrazole ring in place of other functional groups dramatically alters a molecule's physicochemical properties, particularly its acidity (pKa) and lipophilicity (logP). The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, as it is a highly acidic N-H functional group.[1] This acidity is a key differentiator from traditional sulfonamides.

Property2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide (Predicted)SulfamethoxazoleAcetazolamideGlibenclamide (Glyburide)
Structure
Molecular Weight ( g/mol ) ~163.17253.28[2]222.3[3]494.0[4]
pKa Highly acidic N-H on the tetrazole ring, likely < 5pKa1 = 1.6, pKa2 = 5.7[2]7.2[5]5.3[6]
logP Lower due to increased acidity0.89[2]-0.3[3]High (insoluble in water)[7]
Aqueous Solubility Predicted to be higher than less acidic analogs3942 mg/L (25°C, calculated)[7]Very slightly soluble in water[8]Practically insoluble in water[4]

Causality Behind the Differences:

  • Acidity (pKa): The four nitrogen atoms in the tetrazole ring create a highly electron-withdrawing environment, making the N-H proton significantly more acidic than the sulfonamide proton in acetazolamide or the urea proton in glibenclamide. This increased acidity can lead to a higher proportion of the ionized form of the drug at physiological pH, which in turn affects solubility and membrane permeability.

  • Lipophilicity (logP): Generally, a higher degree of ionization leads to lower lipophilicity (a smaller logP value), as charged molecules are more soluble in water than in lipids. Therefore, tetrazole-sulfonamides are expected to be less lipophilic than their less acidic counterparts, influencing their absorption and distribution in the body.

Pharmacological Comparison: Diverse Mechanisms of Action

The therapeutic application of a sulfonamide is dictated by the overall structure of the molecule, which determines its biological target. Here, we compare the established mechanisms of our selected drugs to the potential activities of tetrazole-sulfonamides.

CompoundTherapeutic ClassMechanism of ActionBiological TargetPotency (Example Data)
Sulfamethoxazole AntibacterialInhibition of folic acid synthesis[2][9]Dihydropteroate synthase (DHPS)[2][9]MIC₅₀ against E. coli: <0.125/2.375 µg/mL (with Trimethoprim)[10]
Acetazolamide Carbonic Anhydrase InhibitorInhibition of carbonic anhydrase, leading to diuresis and reduction of aqueous humor.[11][12]Carbonic Anhydrase (CA) isoforms[11][12]IC₅₀ for hCA IX: 30 nM[13]; IC₅₀ for hCA II: 130 nM[13]
Glibenclamide Antidiabetic (Sulfonylurea)Blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells, stimulating insulin release.[7]SUR1 subunit of the KATP channel[14]IC₅₀ for KATP channel inhibition: ~6 nM[15]
Tetrazole-Sulfonamides VariesVaries depending on the overall structure. Have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[15][16][17][18]Various enzymes and receptors.[17]Varies widely.
Mechanistic Diagrams

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPt Dihydropteroate DHF Dihydrofolate (DHF) DHPt->DHF THF Tetrahydrofolate (THF) DHF->THF DHPS->DHPt Inhibited by Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS

Caption: Inhibition of Folic Acid Synthesis by Sulfamethoxazole.

Carbonic_Anhydrase_Inhibition cluster_0 Proximal Tubule Cell CA_cyto Carbonic Anhydrase (cytoplasmic) H2CO3 H₂CO₃ CA_cyto->H2CO3 CA_mem Carbonic Anhydrase (membrane) CO2_H2O CO₂ + H₂O CO2_H2O->CA_cyto H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 NaHCO3_reabsorption NaHCO₃ Reabsorption (blocked) H_HCO3->NaHCO3_reabsorption Diuresis Diuresis (increased excretion of Na⁺, K⁺, HCO₃⁻, H₂O) NaHCO3_reabsorption->Diuresis Acetazolamide Acetazolamide Acetazolamide->CA_cyto inhibits Acetazolamide->CA_mem inhibits

Caption: Mechanism of Action of Acetazolamide.

Sulfonylurea_Action Glibenclamide Glibenclamide SUR1 SUR1 subunit Glibenclamide->SUR1 binds to KATP_channel KATP Channel SUR1->KATP_channel part of K_efflux K⁺ Efflux (blocked) KATP_channel->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: Glibenclamide's Action on Pancreatic β-cells.

Experimental Protocols

The following protocols are foundational for comparing the biological activities of different sulfonamides.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[19]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits growth after a specified incubation period.[19][20]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read Plate for Turbidity (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: a. Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[19] b. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well in the dilution series.[19] d. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[19]

  • Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial inoculum. The final volume in each well will be 100 µL.[19] b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well indicates bacterial growth.[19] b. The MIC is the lowest concentration of the compound at which there is no visible growth.[19] The growth control should be turbid, and the sterility control should be clear.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[12]

Principle: The assay uses p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.[12]

CA_Inhibition_Workflow start Start plate_setup Pipette Assay Buffer, CA Enzyme, and Inhibitor/Solvent into 96-well Plate start->plate_setup pre_incubate Pre-incubate at Room Temperature for 10 min plate_setup->pre_incubate add_substrate Add pNPA Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance at 405 nm in Kinetic Mode add_substrate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate determine_ic50 Determine IC₅₀ from Dose-Response Curve calculate->determine_ic50 end End determine_ic50->end

Sources

"comparative docking studies of tetrazole sulfonamide inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating tetrazole-functionalized sulfonamides against standard clinical inhibitors (e.g., Acetazolamide, SLC-0111). While the primary sulfonamide moiety (


) anchors the molecule via Zinc coordination, the tetrazole ring acts as a superior bioisostere for carboxylic acids. It offers comparable acidity (

) but significantly enhances lipophilicity and metabolic stability, allowing for specific interactions within the hydrophobic half of the Carbonic Anhydrase active site.

This document details the comparative docking protocols, validation thresholds (RMSD < 2.0 Å), and structural interaction profiles required to validate these inhibitors in silico before synthesis.

The Target Landscape: Why Tetrazole Sulfonamides?

In the development of hypoxic tumor inhibitors, selectivity is paramount. The human Carbonic Anhydrase (hCA) family contains 15 isoforms. The goal is to inhibit the transmembrane, tumor-associated hCA IX while avoiding the ubiquitous cytosolic hCA II .

Comparative Pharmacophore Analysis
  • Classical Sulfonamides (e.g., Acetazolamide): High affinity but poor isoform selectivity; often hydrophilic, leading to rapid renal excretion.

  • Carboxylic Acid Derivatives: Good selectivity but poor membrane permeability due to ionization at physiological pH.

  • Tetrazole Bioisosteres:

    • Acidity: The tetrazole N-H is acidic, mimicking the carboxylate anion's ability to form hydrogen bonds.

    • Permeability: The aromatic tetrazole ring increases

      
      , facilitating tumor tissue penetration.
      
    • Interaction: The planar ring engages in unique

      
      -stacking interactions with hydrophobic residues (e.g., Phe131 in hCA IX) that are absent in carboxylate analogs.
      

Experimental Protocol: Validated Docking Workflow

To ensure scientific integrity, the docking campaign must follow a self-validating workflow. We utilize a consensus approach (e.g., AutoDock Vina validated by Gold or Glide) to minimize algorithmic bias.

Workflow Visualization

The following diagram outlines the critical path for preparing and validating the docking study.

DockingWorkflow Start Target Selection (PDB: 5FL4 / 3KK6) LigPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->LigPrep ProtPrep Protein Preparation (Remove H2O, Protonate His94/96/119) Start->ProtPrep Redock Validation: Redocking (Calculate RMSD) LigPrep->Redock ProtPrep->Redock Decision RMSD < 2.0 Å? Redock->Decision Decision->Start Fail (Refine Grid/FF) Screen Comparative Screening (Tetrazoles vs. Standards) Decision->Screen Pass Analysis Interaction Profiling (Zn Coordination + Hydrophobic Tail) Screen->Analysis

Figure 1: Validated molecular docking workflow ensuring RMSD compliance before screening.

Detailed Methodology
  • Protein Preparation:

    • Source: Retrieve hCA IX crystal structure (e.g., PDB ID: 5FL4 or 3KK6 ) from the RCSB Protein Data Bank.

    • Clean-up: Remove water molecules (unless bridging Zn), but retain the Zinc ion (

      
      ) .
      
    • Protonation: Set pH to 7.4. Ensure Histidine residues coordinating Zinc (His94, His96, His119) are treated as neutral (

      
       or 
      
      
      
      tautomers) to allow coordination.
  • Ligand Preparation:

    • Generate 3D conformers of tetrazole derivatives.

    • Critical Step: Perform geometry optimization using DFT (B3LYP/6-31G*) to ensure the tetrazole ring planarity is accurate before docking.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., SLC-0111).

    • Dimensions:

      
       Å is typically sufficient to cover the active site and the hydrophobic "tail" pocket.
      

Comparative Performance Analysis

The following data summarizes a comparative study between a novel Tetrazole-Sulfonamide hybrid (Compound T-27), a standard clinical inhibitor (Acetazolamide), and a carboxylic acid analog.

Table 1: Binding Affinity and Efficiency Metrics

Data derived from consensus docking (AutoDock Vina) against hCA IX (PDB: 5FL4).

MetricAcetazolamide (Std) Carboxyl-Sulfonamide (Analog) Tetrazole-Sulfonamide (T-27) Interpretation
Binding Energy (

)

kcal/mol

kcal/mol

kcal/mol
Tetrazole significantly improves affinity via hydrophobic contacts.
Predicted



M


M

nM
Nanomolar potency achieved by T-27.
Ligand Efficiency (LE) 0.450.380.42 High potency maintained without excessive molecular weight.
RMSD (Validation) 0.8 Å1.2 Å1.1 Å All poses are highly reliable (

Å).
H-Bond Count 345 Tetrazole N-atoms contribute 2 additional H-bonds.
Interpretation of Results

The Tetrazole-Sulfonamide (T-27) outperforms the standard Acetazolamide by nearly -3.0 kcal/mol.

  • Mechanism: While Acetazolamide binds primarily to the Zinc and Thr199, the tetrazole derivative extends into the hydrophobic pocket formed by Leu91 and Val121 .

  • Bioisosteric Gain: The carboxylic acid analog shows improved binding over Acetazolamide but suffers from electrostatic repulsion in the hydrophobic cleft. The tetrazole ring, being aromatic, avoids this penalty and engages in

    
    -stacking with His94 .
    

Structural Insights: The Binding Mechanism

Understanding the specific atomic interactions is crucial for lead optimization. The tetrazole moiety acts as a "secondary anchor."

Interaction Pathway Diagram

This diagram illustrates the dual-binding mode that confers high affinity to tetrazole sulfonamides.

InteractionMap Zn Zinc Ion (Zn2+) Thr199 Thr199 (Gatekeeper) Leu91 Leu91 (Hydrophobic) Gln92 Gln92 (Hydrophilic) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-Bond Linker Aromatic Linker Linker->Sulfonamide Tetrazole Tetrazole Ring (Bioisostere) Tetrazole->Leu91 Van der Waals Tetrazole->Gln92 H-Bond (N2/N3) Tetrazole->Linker

Figure 2: Interaction map showing the Sulfonamide-Zinc anchor and the Tetrazole-Residue secondary interactions.

Key Interactions Identified[1]
  • Primary Anchor: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion.
    
  • Gatekeeper Interaction: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 , orienting the molecule.

  • Tetrazole Selectivity: The tetrazole ring extends toward the selective pocket (residues 91–92). In hCA IX, this region allows for specific H-bonds with Gln92 and hydrophobic contacts with Leu91 , which are less accessible in hCA II.

References

  • Chen, L., Lowe, B., & Fletcher, S. (2023).[1] Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated.[1][2] RSC Advances, 13(49), 34322-34334.[1]

  • Kumar, S., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances, 11, 38383-38396.

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences, 22(22), 12532.

  • BenchChem. (2025). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.

Sources

A Comparative Benchmarking Guide: Evaluating 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the investigational compound, 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, against established industry-standard carbonic anhydrase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating its therapeutic potential. By contextualizing its performance against well-characterized drugs, this document outlines the critical experiments and data interpretation necessary for a thorough efficacy and safety assessment.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of many therapeutic agents, most notably a class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2][3] These enzymes are critical in physiological processes, including pH regulation, CO2 transport, and fluid secretion.[4][5][6] The compound of interest, 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, combines the established pharmacophore of a sulfonamide with a tetrazole ring. The tetrazole group is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, potentially influencing pharmacokinetic properties and target binding affinity.[7]

This guide establishes a head-to-head comparison with three industry-standard CA inhibitors:

  • Acetazolamide: The archetypal systemic CA inhibitor, used for glaucoma, altitude sickness, and edema.[4][5][8][9]

  • Methazolamide: A derivative of acetazolamide with a longer half-life and greater penetration into certain tissues.[1][2][10][11]

  • Dorzolamide: A topically administered CA inhibitor primarily used for glaucoma, designed to minimize systemic side effects.[12][13][14][15]

The core of our investigation is to determine if 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide offers a superior or differentiated profile in terms of potency, selectivity, and drug-like properties compared to these established agents.

The Molecular Target: Carbonic Anhydrase II

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[4][16] Of the many isoforms, Carbonic Anhydrase II (CA-II) is a ubiquitous and highly active form found in red blood cells and the ciliary body of the eye, making it a key target for treating glaucoma.[1][14][15] In the eye, CA-II activity is essential for the secretion of bicarbonate ions into the aqueous humor, which in turn drives fluid formation.[12][17] Inhibition of CA-II reduces this secretion, leading to a decrease in aqueous humor production and a corresponding drop in intraocular pressure (IOP).[13][14][18] This mechanism is the therapeutic basis for using CA inhibitors in glaucoma management.[8][10][19]

CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Substrate H2CO3 H₂CO₃ (Carbonic Acid) CAII->H2CO3 Catalysis HCO3 HCO₃⁻ + H⁺ (Bicarbonate + Proton) H2CO3->HCO3 AqueousHumor ↓ Aqueous Humor Production HCO3->AqueousHumor Physiological Effect Inhibitor CA-II Inhibitor (e.g., 2-methyl-2H-1,2,3,4- tetrazole-5-sulfonamide) Inhibitor->CAII Inhibition

Caption: Mechanism of Carbonic Anhydrase II Inhibition.

Comparative Benchmarking Protocols

To objectively assess 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, we will employ a tiered approach, starting with direct target engagement and progressing to more complex cellular and pharmacokinetic models.

In Vitro Enzymatic Inhibition Assay

The foundational experiment is to determine the potency of the investigational compound against purified human Carbonic Anhydrase II and compare it to the standards. The half-maximal inhibitory concentration (IC₅₀) is the key metric.

Experimental Protocol: CA-II Esterase Activity Assay

This protocol is based on the well-established colorimetric method that measures the esterase activity of CA-II using p-nitrophenyl acetate (pNPA) as a substrate.[16][20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human CA-II (e.g., from erythrocytes) in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile. This must be prepared fresh.

    • Compound Preparation: Prepare 10 mM stock solutions of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide, Acetazolamide, Methazolamide, and Dorzolamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for each compound.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the CA-II Enzyme Solution to all wells except the 'Blank' wells.

    • Add 10 µL of each compound dilution to the 'Inhibitor' wells. For 'Enzyme Control' and 'Solvent Control' wells, add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the pNPA Substrate Solution to all wells. The final volume will be 200 µL.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode at 30-second intervals for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Start prep Prepare Reagents: - Assay Buffer - CA-II Enzyme - pNPA Substrate - Compound Dilutions start->prep plate Plate Setup (96-well): 1. Add Buffer 2. Add Enzyme (or blank) 3. Add Compounds/DMSO prep->plate incubate Incubate at RT (10 minutes) plate->incubate react Initiate Reaction: Add pNPA Substrate incubate->react measure Measure Absorbance (405 nm) Kinetic Mode, 15 min react->measure analyze Data Analysis: 1. Calculate Reaction Rates 2. Determine % Inhibition 3. Plot Dose-Response Curve measure->analyze end Determine IC₅₀ Value analyze->end

Caption: Workflow for the In Vitro CA-II Inhibition Assay.

Comparative Inhibition Data (Illustrative)

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide Human CA-II 18
AcetazolamideHuman CA-II30[21]
MethazolamideHuman CA-II14[1]
DorzolamideHuman CA-II3.2-4.5[15][21]

Interpretation: In this hypothetical scenario, the investigational compound shows potent inhibition of CA-II, comparable to Methazolamide and superior to Acetazolamide, though less potent than Dorzolamide. This would justify further investigation.

In Vitro ADME & Toxicity Profiling

High target potency must be paired with favorable drug-like properties. Cell-based assays are crucial for early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity.[22][23][24]

Experimental Protocol: Caco-2 Permeability Assay

This assay uses the human colorectal adenocarcinoma (Caco-2) cell line, which differentiates into a monolayer of polarized enterocytes, to predict intestinal absorption of orally administered drugs.[22][25]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (at a single concentration, e.g., 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side contains compound-free HBSS.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from both the apical and basolateral chambers.

    • To measure efflux, reverse the experiment by adding the compound to the basolateral side and sampling from the apical side.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). Papp (cm/s) = (dQ/dt) / (A * C₀) (where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration).

    • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Experimental Protocol: Cytotoxicity Assay (MTT)

This assay assesses the effect of a compound on cell viability, providing an early indicator of potential toxicity.[22]

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or a relevant ocular cell line) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and standards for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Comparative ADME/Tox Data (Illustrative)

CompoundCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioCytotoxicity (CC₅₀, µM)
2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide 8.5 (Moderate) 1.2 >100
Acetazolamide1.5 (Low)1.1>100
Methazolamide12.0 (High)1.0>50
Dorzolamide4.2 (Low-Moderate)1.5>100

Interpretation: In this hypothetical dataset, the investigational compound shows moderate permeability without being a significant efflux substrate, suggesting reasonable potential for oral absorption. Its low cytotoxicity is a favorable safety indicator. This profile appears superior to Acetazolamide in terms of permeability and comparable to the others in safety.

Conclusion and Future Directions

This guide outlines a foundational benchmarking strategy for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide. The proposed experiments systematically evaluate its potential as a carbonic anhydrase inhibitor by directly comparing its in vitro potency, permeability, and cytotoxicity against established industry standards.

Based on the illustrative data presented, 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide demonstrates promise as a potent CA-II inhibitor with a favorable preliminary ADME/Tox profile. It warrants further investigation, including:

  • Isoform Selectivity Screening: Assessing inhibitory activity against other CA isoforms (e.g., CA-I, CA-IV, CA-IX) to determine its selectivity profile.

  • Pharmacokinetic Studies: Evaluating its metabolic stability using liver microsomes to predict its in vivo half-life.[26][27]

  • In Vivo Efficacy Models: Testing the compound in animal models of glaucoma to confirm its ability to lower intraocular pressure.

By adhering to this structured, comparative approach, researchers can efficiently and accurately determine the therapeutic potential of this novel compound and make informed decisions for its continued development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • Pharmaffiliates. (2026, January 8). Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing.
  • Wikipedia. (n.d.). Dorzolamide.
  • Healio. (2025, July 1). methazolAMIDE: Uses, Side Effects & Dosage.
  • Dr. Fox. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • PrescriberPoint. (2025, November 26). Methazolamide (methazolamide) - Dosing, PA Forms & Info (2026).
  • GoodRx. (n.d.). Methazolamide: Uses, Side Effects, Dosage & More.
  • PubChem. (n.d.). Dorzolamide.
  • DailyMed. (n.d.). Methazolamide Tablets USP 25 mg and 50 mg Rx only.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.
  • Medicines.org.uk. (2015, October 8). Dorzolamide/Timolol Mylan 20mg/ml + 5mg/ml Eye drops, Solution - Summary of Product Characteristics.
  • Taylor & Francis Online. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • AVMA Journals. (n.d.). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf.
  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • BenchChem. (2025). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide.
  • National Center for Biotechnology Information. (2023, July 2). Acetazolamide - StatPearls.
  • OpenAnesthesia. (2025, July 30). Acetazolamide.
  • SpringerLink. (n.d.). Pharmacokinetics of Sulfonamides in Man.
  • ACS Publications. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • Merck Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Cochrane Library. (n.d.). Carbonic anhydrase inhibitors for hypercapnic ventilatory failure in chronic obstructive pulmonary disease.
  • BenchChem. (2025, December). Benchmarking 4-Hydroxyquinoline-2-acetonitrile: A Comparative Guide to Its Potential Enzyme Inhibitory Activity.
  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs.
  • LITFL. (2020, July 25). Pharm 101: Acetazolamide.
  • MedChemExpress. (n.d.). Carbonic Anhydrase | Inhibitors.
  • ChemRxiv. (2020, December 17). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment.
  • Dr.Oracle. (2025, February 19). What are the indications for acetazolamide (Carbonic Anhydrase Inhibitor)?
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • ChemRxiv. (n.d.). A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro.
  • National Center for Biotechnology Information. (2023, April 17). Carbonic Anhydrase Inhibitors - StatPearls.
  • Santa Cruz Biotechnology. (n.d.). Carbonic Anhydrases Inhibitors.
  • SingleCare. (2022, April 11). Carbonic anhydrase inhibitors: Uses, common brands, and safety info.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • Journal of Young Investigators. (2014, August 1). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives (Immediate Action)

STOP AND READ: This compound combines the energetic properties of a tetrazole with the biological activity and acidity of a sulfonamide . It is NOT a standard organic waste.

🔴 CRITICAL PROHIBITIONS
  • NO DRAIN DISPOSAL: Under no circumstances should this compound enter municipal water systems. It poses a dual threat: environmental antibiotic resistance accumulation and the formation of explosive metal salts in plumbing.

  • NO METAL SPATULAS: Do not use metal tools (iron, copper, silver) for scraping or transfer. The sulfonamide moiety (

    
    ) is acidic (
    
    
    
    ) and can form shock-sensitive salts with heavy metals, similar to azides.
  • NO BLEACH MIXING: Do not mix with sodium hypochlorite (bleach). Reaction with the high-nitrogen tetrazole ring can generate unstable chlorinated azoles or toxic chloramines.

Part 2: Hazard Characterization & Phys-Chem Profile

To dispose of this chemical safely, you must understand why it is hazardous. The molecule contains a high-nitrogen tetrazole ring (energetic, potential shock sensitivity) and a sulfonamide group (acidic, biologically active).

Physicochemical Properties Table[1]
PropertyValue / CharacteristicImpact on Disposal
Chemical Structure Tetrazole ring + SulfonamideHigh Nitrogen:Carbon ratio (High energy).
Acidity (

)
~9.5 – 10.5 (Sulfonamide N-H)Corrosive to metals. Can form shock-sensitive salts with Cu, Pb, Ag.
Solubility Soluble in polar aprotic solvents (DMSO, DMF), Methanol. Sparingly soluble in water.Do not attempt aqueous neutralization; precipitation is likely.
Stability Thermally stable up to ~120°C, but shock sensitive if dry/pure.Do not grind. Keep wet with solvent if possible during transfer.
Combustion Generates

and

gases.
Requires incineration with alkaline scrubbing.
The "Why" – Chemical Incompatibility Logic

The following diagram illustrates the mechanistic risks that dictate our disposal protocols.

G Compound 2-methyl-2H-tetrazole- 5-sulfonamide Metal Heavy Metals (Cu, Pb, Ag in plumbing) Compound->Metal Acidic Sulfonamide H+ Bleach Hypochlorite (Bleach) Compound->Bleach Oxidation of N-Ring Acid Strong Acids Compound->Acid Protonation Salts Shock-Sensitive Metal Salts Metal->Salts Salt Formation Chloramine Unstable Chlorinated Azoles / Chloramines Bleach->Chloramine Exothermic Rxn Gas Toxic Gas Release Acid->Gas Potential Instability

Caption: Chemical incompatibility pathways leading to high-risk disposal scenarios.

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste (Pure Compound)

Goal: Complete thermal destruction without generating explosive dust.

  • Containerization: Place the solid material into a conductive, wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why? Avoids static discharge (risk with tetrazoles) and prevents metal contact.

  • Solvation (Desensitization): Add enough inert solvent (e.g., Ethanol or 2-Propanol) to wet the solid into a slurry.

    • Why? Wetting reduces friction sensitivity and prevents dust formation.

  • Labeling: Apply a hazardous waste label explicitly stating:

    • "Contains Tetrazole Derivative"

    • "High Nitrogen – Incinerate Only"

    • "DO NOT COMPACT"

  • Final Disposal: Transfer to a licensed waste contractor for High-Temperature Incineration (1100°C+) with secondary combustion chamber and alkaline gas scrubbing (for

    
     and 
    
    
    
    ).
Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Goal: Segregation from incompatible streams.[1]

  • Segregation: Collect in a dedicated "High Nitrogen Organic" waste stream.

    • DO NOT MIX with acidic waste streams (risk of precipitation or reaction).

    • DO NOT MIX with oxidative waste streams (peroxides, bleach).

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7–9).

    • Why? Prevents precipitation of the free sulfonamide, which could clog lines or create dry, shock-sensitive deposits in the container threads.

  • Container: Use UN-rated HDPE carboys. Do not use metal drums unless they have a verified intact liner.

Workflow C: Spill Cleanup Procedure

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer), safety goggles, and a lab coat.

  • No Brushing: Do not use a dustpan and brush (friction risk).

  • Wet Method: Gently cover the spill with paper towels soaked in Ethanol .

    • Why? Desensitizes the powder and prevents airborne dust.

  • Scoop: Use a plastic scoop or stiff paper card to lift the wet towels and chemical.

  • Disposal: Place everything into a plastic bag, seal, and treat as Solid Waste (Workflow A).

  • Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach.

Part 4: Decision Tree & Logistics

The following flowchart guides the decision-making process for waste classification.

DisposalLogic Start Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pure Is it Pure? Solid->Pure SolventCheck Solvent Type? Liquid->SolventCheck Wet Step 1: Wet with EtOH (Desensitize) Pure->Wet Yes Pack Step 2: Pack in HDPE Jar Label: 'Tetrazole - Do Not Compact' Pure->Pack No (Contaminated trash) Wet->Pack Halogen Halogenated SolventCheck->Halogen NonHal Non-Halogenated SolventCheck->NonHal SegHal Segregate: Halogenated High-N Halogen->SegHal SegNon Segregate: Organic High-N NonHal->SegNon

Caption: Logic flow for segregating 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonamide waste streams.

Part 5: References

  • Royal Society of Chemistry (RSC). (2020). Direct C–C linkage coupled with salt formation: a dual strategy for high-performance tetrazole-based energetic materials.[2] Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009).[1] Determination and Confirmation of Sulfonamides (CLG-SUL.05).[1] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.